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  • Product: 2-(2,6-Dimethoxybenzoyl)oxazole
  • CAS: 898784-36-6

Core Science & Biosynthesis

Foundational

2-(2,6-Dimethoxybenzoyl)oxazole molecular weight, exact mass, and CAS 898784-48-0

Title: Analytical Disambiguation and Physicochemical Profiling of Aroyl Oxazoles: Resolving the 2-(2,6-Dimethoxybenzoyl)oxazole and CAS 898784-48-0 Discrepancy Executive Summary Aroyl oxazoles represent a privileged clas...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Disambiguation and Physicochemical Profiling of Aroyl Oxazoles: Resolving the 2-(2,6-Dimethoxybenzoyl)oxazole and CAS 898784-48-0 Discrepancy

Executive Summary

Aroyl oxazoles represent a privileged class of heterocyclic scaffolds widely utilized in the development of kinase inhibitors, agrochemicals, and CNS-active therapeutics. During high-throughput screening and lead optimization, structural integrity is paramount. However, algorithmic scraping errors in commercial chemical databases frequently conflate structurally similar derivatives. A prominent example is the conflation of 2-(2,6-Dimethoxybenzoyl)oxazole with its structural analog, 2-(2,6-Dimethylbenzoyl)oxazole (CAS 898784-48-0) [1].

This technical guide provides a comprehensive physicochemical profile, exact mass determination, and an orthogonal analytical workflow required to unambiguously differentiate these two compounds in a drug development setting.

Physicochemical Profiling & Structural Discrepancy

The fundamental difference between the two compounds lies in the substitution at the 2,6-positions of the benzoyl ring—methoxy (-OCH₃) versus methyl (-CH₃) groups. This seemingly minor structural variance significantly alters the molecular weight, exact mass, and electronic properties of the molecule.

Table 1: Comparative Physicochemical Data

Property2-(2,6-Dimethoxybenzoyl)oxazole2-(2,6-Dimethylbenzoyl)oxazole
CAS Registry Number 898784-36-6898784-48-0
Molecular Formula C₁₂H₁₁NO₄C₁₂H₁₁NO₂
Molecular Weight (MW) 233.22 g/mol 201.22 g/mol
Exact Monoisotopic Mass 233.0688 Da201.0790 Da
Theoretical [M+H]⁺ (m/z) 234.0766202.0868

The theoretical molecular weights and exact masses are derived from standard atomic weights[2]. The addition of two oxygen atoms in the dimethoxy variant increases the exact mass by approximately 31.9898 Da, a difference easily resolved by modern mass spectrometry[3][4].

Analytical Disambiguation Workflow

To ensure absolute confidence in compound identity, a dual-modality analytical approach is required. The following protocols establish a self-validating system combining High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: LC-HRMS Exact Mass Determination
  • Causality & Expertise: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the primary tool for distinguishing these compounds. We utilize Electrospray Ionization in positive mode (ESI+) because the basic nitrogen of the oxazole ring readily accepts a proton under acidic chromatographic conditions (e.g., 0.1% formic acid), yielding a strong [M+H]⁺ signal.

  • Self-Validating Mechanism: To guarantee the <5 ppm mass accuracy required for definitive elemental composition assignment, the protocol employs an internal lock mass (Leucine Enkephalin). This continuously corrects for time-of-flight (TOF) drift during the acquisition, ensuring the system validates its own mass calibration in real-time.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the unknown aroyl oxazole in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Elute using a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • MS Acquisition: Operate the HRMS (e.g., Q-TOF or Orbitrap) in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Lock Mass Calibration: Infuse Leucine Enkephalin (m/z 556.2771) continuously via a reference sprayer.

  • Data Analysis: Extract the chromatogram for the expected [M+H]⁺ ions. A peak at m/z 234.0766 confirms the dimethoxy variant (C₁₂H₁₁NO₄), while a peak at m/z 202.0868 confirms the dimethyl variant (CAS 898784-48-0)[3][4].

Protocol 2: Orthogonal ¹H-NMR Structural Verification
  • Causality & Expertise: While HRMS confirms the molecular formula, it cannot rule out structural isomers. ¹H-NMR is required to confirm the specific 2,6-substitution pattern on the phenyl ring. The electronegative oxygen atoms in the methoxy groups strongly deshield the adjacent methyl protons, shifting them downfield compared to the direct aryl-methyl groups.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire a standard ¹H-NMR spectrum at 400 MHz or higher. Set the relaxation delay (D1) to 2 seconds and acquire 16-32 scans.

  • Spectral Interpretation:

    • For 2-(2,6-Dimethoxybenzoyl)oxazole: Look for a sharp, six-proton singlet at approximately 3.7 - 3.9 ppm , corresponding to the two equivalent -OCH₃ groups.

    • For 2-(2,6-Dimethylbenzoyl)oxazole (CAS 898784-48-0): Look for a sharp, six-proton singlet at approximately 2.2 - 2.4 ppm , corresponding to the two equivalent -CH₃ groups directly attached to the aromatic ring.

Workflow Visualization

The following diagram illustrates the logical decision tree for distinguishing the two aroyl oxazole derivatives using the analytical protocols described above.

G Sample Aroyl Oxazole Scaffold (Unknown Identity) LCMS LC-HRMS Analysis (ESI+ Mode) Sample->LCMS Mass1 Exact Mass: 233.0688 Da [M+H]+ m/z 234.0766 LCMS->Mass1 Pathway A Mass2 Exact Mass: 201.0790 Da [M+H]+ m/z 202.0868 LCMS->Mass2 Pathway B ID1 2-(2,6-Dimethoxybenzoyl)oxazole (CAS 898784-36-6) Mass1->ID1 ID2 2-(2,6-Dimethylbenzoyl)oxazole (CAS 898784-48-0) Mass2->ID2 NMR 1H-NMR Validation (Orthogonal Testing) ID1->NMR ID2->NMR NMR1 Singlet ~3.8 ppm (6H, 2 x OCH3) NMR->NMR1 Confirms ID1 NMR2 Singlet ~2.3 ppm (6H, 2 x CH3) NMR->NMR2 Confirms ID2

Analytical disambiguation workflow for aroyl oxazole derivatives.

Synthetic Context and Applications

The synthesis of these compounds typically involves the regioselective C2-metalation of oxazole. Treatment of oxazole with a strong, non-nucleophilic base (such as lithium diisopropylamide or TMPMgCl·LiCl) generates the 2-metallooxazole intermediate. This nucleophile is subsequently trapped by either 2,6-dimethoxybenzoyl chloride or 2,6-dimethylbenzoyl chloride to yield the respective aroyl oxazole.

In drug development, the aroyl oxazole moiety frequently serves as a rigid bioisostere for benzamides. The oxazole ring improves metabolic stability by eliminating the amide bond, which is susceptible to enzymatic hydrolysis by amidases. Furthermore, the 2,6-disubstitution pattern on the benzoyl ring forces the two aromatic systems out of coplanarity due to steric hindrance, a conformational restriction that is often critical for highly selective binding in kinase ATP-binding pockets.

References

  • Title: CAS:898760-01-5 2-(4-Isopropoxybenzoyl)
  • Title: Molecular Weight Calculator | Selleckchem.
  • Title: Nitrobenzene.
  • Source: pubchem.ncbi.nlm.nih.

Sources

Exploratory

Identification of Major 2-(2,6-Dimethoxybenzoyl)oxazole Metabolites: A Comprehensive In Vitro Profiling Guide

Executive Summary The 2-aroyloxazole scaffold—specifically 2-(2,6-dimethoxybenzoyl)oxazole —is a highly privileged pharmacophore frequently leveraged in the design of tubulin polymerization inhibitors and PDE4 antagonist...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-aroyloxazole scaffold—specifically 2-(2,6-dimethoxybenzoyl)oxazole —is a highly privileged pharmacophore frequently leveraged in the design of tubulin polymerization inhibitors and PDE4 antagonists (). While the oxazole ring confers excellent target binding affinity, it introduces a complex dual-pathway metabolic liability. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental framework for the identification of its major Phase I and Phase II metabolites, ensuring robust in vitro-in vivo correlation (IVIVC) during early drug discovery.

Mechanistic Causality of Biotransformation

To accurately profile a compound, one must first understand the electronic and steric causality driving its biotransformation. The 2-(2,6-dimethoxybenzoyl)oxazole molecule presents three distinct metabolic "soft spots," each targeted by different enzyme classes.

CYP450-Mediated O-Demethylation

The 2,6-dimethoxy groups flanking the benzoyl carbonyl are highly electron-rich. Despite steric hindrance, these methoxy groups are prime targets for Cytochrome P450 (CYP) enzymes—predominantly CYP2C9 and CYP3A4. The heme iron of the CYP enzyme abstracts a hydrogen from the methoxy methyl group, forming an unstable hemiacetal intermediate. This intermediate spontaneously collapses to release formaldehyde, yielding a mono-phenol (M1 ) and subsequently a di-phenol (M2 ).

AOX-Mediated Oxazole Ring Oxidation

A critical, yet frequently overlooked, pathway in nitrogen-containing heterocycles is cytosolic oxidation. Unlike CYPs, which typically mediate epoxidation, Aldehyde Oxidase (AOX) —a molybdenum-containing cytosolic flavoprotein—targets electron-deficient carbons adjacent to nitrogen atoms. In our parent compound, the C-4 and C-5 positions of the oxazole ring are highly susceptible to nucleophilic attack by the Mo-coordinated hydroxide of AOX, leading to the formation of a 2-oxazolone derivative (M3 ) (). Failure to screen for AOX-mediated clearance is a leading cause of unexpected clinical failure ().

Aldo-Keto Reductase (AKR) Carbonyl Reduction

The bridging benzoyl carbonyl group acts as an electrophilic center. Cytosolic Aldo-Keto Reductases (AKRs) and Short-Chain Dehydrogenases/Reductases (SDRs) readily reduce this ketone to a secondary alcohol (M4 ). This reduction drastically alters the molecule's 3D conformation, often abolishing pharmacological activity while priming the molecule for Phase II glucuronidation.

MetabolicPathway Parent 2-(2,6-Dimethoxybenzoyl)oxazole (Parent Drug) M1 M1: O-Desmethyl Metabolite (Mono-phenol) Parent->M1 CYP450 (O-Demethylation) M3 M3: Oxazolone Derivative (Ring Oxidation) Parent->M3 Aldehyde Oxidase (AOX) (Oxidation) M4 M4: Carbonyl Reduced Metabolite (Secondary Alcohol) Parent->M4 Aldo-Keto Reductases (Carbonyl Reduction) M2 M2: Di-O-Desmethyl Metabolite (Di-phenol) M1->M2 CYP450 (O-Demethylation) M5 M5: Glucuronide Conjugate (Phase II) M1->M5 UGTs (Glucuronidation) M4->M5 UGTs (Glucuronidation)

Metabolic pathways of 2-(2,6-Dimethoxybenzoyl)oxazole via CYP450, AOX, and UGTs.

Quantitative Data: Predicted Metabolite Profile

To facilitate High-Resolution Mass Spectrometry (HRMS) screening, the theoretical exact masses and mass shifts for the primary biotransformations are summarized below.

Metabolite IDBiotransformationFormulaTheoretical Exact Mass [M+H]⁺Mass Shift (Da)Mediating Enzyme System
Parent N/AC₁₂H₁₁NO₄234.07610.0000N/A
M1 O-DemethylationC₁₁H₉NO₄220.0604-14.0157Microsomal CYP450
M2 Di-O-DemethylationC₁₀H₇NO₄206.0448-28.0313Microsomal CYP450
M3 Ring Oxidation (Oxazolone)C₁₂H₁₁NO₅250.0710+15.9949Cytosolic AOX
M4 Carbonyl ReductionC₁₂H₁₃NO₄236.0917+2.0156Cytosolic AKRs / SDRs
M5 M1 + GlucuronidationC₁₇H₁₇NO₁₀396.0925+162.0164Microsomal UGTs

Self-Validating Experimental Protocols

A metabolic identification protocol is only as robust as its controls. Because 2-(2,6-dimethoxybenzoyl)oxazole is subject to both microsomal (CYP) and cytosolic (AOX/AKR) metabolism, a standard Human Liver Microsome (HLM) assay is insufficient ().

We employ a cross-validation matrix using selective chemical inhibitors. This creates a self-validating system: if a +15.9949 Da mass shift (oxidation) is abolished by Raloxifene but unaffected by 1-Aminobenzotriazole (ABT), we unequivocally assign the biotransformation to cytosolic AOX rather than microsomal CYPs.

Step-by-Step Methodology

Step 1: Matrix Preparation & Fractionation

  • Prepare Human Liver Microsomes (HLM) and Human Liver Cytosol (HLC) at a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Causality Note: Separating HLM and HLC isolates membrane-bound CYPs from soluble AOX/AKRs, preventing confounding cross-talk during initial screening.

Step 2: The Self-Validating Inhibitor Matrix Set up four parallel incubation arms:

  • Arm A (CYP Control): HLM + 1 mM NADPH.

  • Arm B (CYP Knockout): HLM + 1 mM NADPH + 1 mM 1-Aminobenzotriazole (ABT, pan-CYP inhibitor).

  • Arm C (AOX Control): HLC (No NADPH required for AOX).

  • Arm D (AOX Knockout): HLC + 10 µM Raloxifene (potent AOX inhibitor).

Step 3: Substrate Incubation & Quenching

  • Spike 2-(2,6-dimethoxybenzoyl)oxazole into all arms at a final concentration of 10 µM.

  • Incubate at 37°C for 60 minutes under gentle agitation.

  • Quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Diclofenac).

  • Causality Note: The high organic solvent ratio instantly denatures proteins, halting all enzymatic activity and precipitating the matrix for clean LC injection.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C. Extract the supernatant for HRMS analysis.

Workflow Step1 In Vitro Incubation (HLM / Cytosol Matrix) Step2 Enzyme Quenching & Protein Precipitation Step1->Step2 Step3 LC-HRMS/MS Acquisition (ESI+) Step2->Step3 Step4 Mass Defect Filtering (Data Processing) Step3->Step4 Step5 Metabolite Structural Elucidation Step4->Step5

Self-validating LC-HRMS/MS workflow for definitive metabolite identification.

Analytical Strategy: LC-HRMS/MS & Data Processing

To detect low-abundance metabolites amidst endogenous biological background, High-Resolution Mass Spectrometry (Orbitrap or Q-TOF) is mandatory.

  • Chromatography: Utilize a reverse-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm) with a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Ionization: Electrospray Ionization in positive mode (ESI+). The oxazole nitrogen readily accepts a proton, ensuring strong signal intensity for the parent and its metabolites.

  • Mass Defect Filtering (MDF):

    • The Logic: Biological matrices generate thousands of background ions. However, metabolites of 2-(2,6-dimethoxybenzoyl)oxazole will share a similar fractional mass (mass defect) to the parent drug (Exact Mass: 234.0761 ).

    • Execution: Apply an MDF window of ± 50 mDa around the parent drug's mass defect. This computationally filters out 95% of endogenous matrix ions, immediately exposing the peaks corresponding to M1 through M5 .

  • MS/MS Fragmentation: Isolate the filtered precursor ions and subject them to Higher-energy C-trap Dissociation (HCD). The presence of a fragment at m/z 165.0546 (corresponding to the dimethoxybenzoyl cation) confirms that modifications (like AOX oxidation) occurred on the oxazole ring, whereas a shift in this fragment indicates metabolism on the benzene ring (e.g., O-demethylation).

References

  • Arora, V., Philip, T., & Shu, Y. (2012). "A novel ring oxidation of 4- or 5-substituted 2H-oxazole to corresponding 2-oxazolone catalyzed by cytosolic aldehyde oxidase." Drug Metabolism and Disposition.[Link]

  • Hypha Discovery. (2023). "Metabolism of five membered nitrogen containing heterocycles." Hypha Discovery Blogs.[Link]

Protocols & Analytical Methods

Method

Application Note: 2-(2,6-Dimethoxybenzoyl)oxazole as a Strategic Precursor in Heterocyclic Organic Synthesis

Executive Summary The compound 2-(2,6-dimethoxybenzoyl)oxazole (CAS: 898784-36-6)[1] represents a highly specialized and versatile building block in modern organic synthesis. While standard 2-acyloxazoles are well-docume...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(2,6-dimethoxybenzoyl)oxazole (CAS: 898784-36-6)[1] represents a highly specialized and versatile building block in modern organic synthesis. While standard 2-acyloxazoles are well-documented intermediates for accessing complex alkaloids and pharmaceutical scaffolds, the integration of a 2,6-dimethoxybenzoyl moiety elevates this precursor's utility. The extreme steric bulk and electron-donating nature of the 2,6-dimethoxy groups effectively shield the carbonyl carbon from unwanted nucleophilic attack. This structural feature directs downstream reactivity exclusively toward the oxazole ring, enabling highly controlled ring-opening reactions, C-H functionalizations, and complex heterocyclic rearrangements[2].

This application note details the mechanistic rationale, validated synthetic workflows, and step-by-step protocols for both the generation and downstream application of this privileged precursor.

Mechanistic Rationale & Reactivity Profile

The Role of the Weinreb Amide in Precursor Synthesis

The synthesis of 2-acyloxazoles is classically achieved via the metalation of oxazole followed by electrophilic trapping[3]. However, utilizing standard acid chlorides often results in over-addition of the organometallic species, yielding unwanted tertiary alcohols. By employing a Weinreb amide ( N -methoxy- N -methylbenzamide derivative), the initial nucleophilic attack forms a stable tetrahedral intermediate coordinated by the magnesium ion. This intermediate only collapses to the desired ketone upon aqueous workup, ensuring absolute chemoselectivity[3].

Steric Shielding and Regioselective Ring Opening

Once synthesized, 2-(2,6-dimethoxybenzoyl)oxazole acts as a masked diene or enamide. The steric hindrance of the 2,6-dimethoxy groups prevents nucleophiles from attacking the ketone. Consequently, when exposed to transition metal catalysts such as Ag(I), coordination occurs exclusively at the oxazole nitrogen. This lowers the LUMO of the heterocycle, facilitating nucleophilic attack at the C2 or C5 position, leading to C-O bond cleavage and subsequent ring opening[2].

Synthetic Workflows

Workflow A: Synthesis of the Precursor

The foundational step involves the generation of 2-oxazolylmagnesium chloride using a turbo-Grignard reagent, followed by trapping with the sterically hindered Weinreb amide.

SynthesisWorkflow A Oxazole + i-PrMgCl B 2-Oxazolylmagnesium Chloride A->B Metalation (-15 °C) D 2-(2,6-Dimethoxybenzoyl)oxazole (Target Precursor) B->D Nucleophilic Acyl Substitution C Weinreb Amide (2,6-Dimethoxy) C->D Addition

Synthetic workflow for 2-(2,6-dimethoxybenzoyl)oxazole via Grignard metalation.

Workflow B: Ag(I)-Catalyzed Ring Opening

Following synthesis, the precursor can be subjected to silver-catalyzed ring cleavage. This pathway is critical for generating acyclic enamides or recyclizing into novel scaffolds like isoquinolones or highly substituted imidazoles[2].

RingOpening A 2-(2,6-Dimethoxybenzoyl)oxazole B Ag(I) Coordination (N-atom activation) A->B AgOAc, DCE C Nucleophilic Attack (H2O / Alkyne) B->C Activation D Ring Cleavage (Acyclic Enamide) C->D C-O Bond Cleavage E Recyclization (Target Heterocycle) D->E Intramolecular Condensation

Mechanistic pathway of Ag(I)-catalyzed oxazole ring opening and recyclization.

Experimental Protocols

Protocol 1: Preparation of 2-(2,6-Dimethoxybenzoyl)oxazole

This protocol utilizes a Grignard-mediated acylation to prevent over-addition[3].

Reagents & Equipment:

  • Oxazole (1.0 equiv, rigorously dried)

  • Isopropylmagnesium chloride ( i -PrMgCl, 2.0 M in THF, 1.1 equiv)

  • 2,6-Dimethoxy- N -methoxy- N -methylbenzamide (Weinreb amide, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Flame-dried Schlenk flask under Argon atmosphere.

Step-by-Step Methodology:

  • System Preparation: Charge the Schlenk flask with anhydrous THF (0.2 M relative to oxazole) and oxazole. Cool the reaction mixture to -15 °C using a dry ice/ethylene glycol bath.

    • Causality Check: Strict temperature control (-15 °C to -10 °C) is mandatory. At higher temperatures, the metalated oxazole exists in equilibrium with its acyclic isocyanide tautomer, leading to rapid degradation and dimerization.

  • Metalation: Add i -PrMgCl dropwise over 15 minutes. Stir the resulting solution at -15 °C for 30 minutes to ensure complete formation of 2-oxazolylmagnesium chloride.

  • Electrophilic Trapping: Dissolve the Weinreb amide in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.

  • Maturation: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor conversion via TLC (Hexanes/EtOAc 7:3).

  • Quenching & Isolation: Quench the reaction by slowly adding saturated aqueous NH4​Cl (This breaks the stable magnesium-tetrahedral intermediate to release the ketone). Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to yield the pure 2-(2,6-dimethoxybenzoyl)oxazole.

Protocol 2: Silver-Catalyzed Ring Opening & Rearrangement

Adapted from recent methodologies for the synthesis of isoquinolones and related heterocycles via oxazole cleavage[2].

Reagents & Equipment:

  • 2-(2,6-Dimethoxybenzoyl)oxazole (0.1 mmol, 1.0 equiv)

  • Silver Acetate (AgOAc, 5 mol %)

  • Deionized H2​O (0.2 mmol, 2.0 equiv)

  • 1,2-Dichloroethane (DCE, 1.0 mL)

  • Coupling partner (e.g., terminal alkyne, 1.5 equiv, if recyclization is desired).

Step-by-Step Methodology:

  • Reaction Assembly: In a 9 mL glass reaction vial equipped with a magnetic stir bar, add 2-(2,6-dimethoxybenzoyl)oxazole, the coupling partner, and AgOAc.

  • Solvent & Additive: Add DCE (1.0 mL) followed by H2​O .

    • Causality Check: The addition of water is not an impurity oversight; it is a critical mechanistic requirement. Water acts as the nucleophile that attacks the Ag-activated oxazole ring, driving the C-O bond cleavage necessary for ring opening[2].

  • Reaction Execution: Seal the vial and stir the mixture at room temperature for 24 hours. The steric bulk of the 2,6-dimethoxybenzoyl group ensures that the silver catalyst does not coordinate to the ketone, maintaining high regioselectivity.

  • Quenching: Quench the reaction mixture with Triethylamine ( Et3​N , 0.5 mL) to deactivate the silver catalyst.

  • Filtration: Filter the mixture through a short pad of basic aluminum oxide (eluting with ethyl acetate) to remove silver salts and prevent streaking during chromatography[2].

  • Purification: Concentrate the filtrate in vacuo and purify via silica-gel column chromatography to isolate the rearranged heterocyclic product.

Quantitative Data & Optimization

Table 1: Optimization of Metalation Conditions for 2-Acyloxazole Synthesis Demonstrating the necessity of the Weinreb amide and Grignard reagent combination[3].

EntryMetalating AgentElectrophileTemp (°C)Yield (%)Observation / Causality
1 n -BuLiAcid Chloride-7835Significant over-addition; tertiary alcohol formation.
2 i -PrMgClAcid Chloride-1552Moderate yield; competitive ketone degradation.
3 i -PrMgCl Weinreb Amide -15 88 Clean conversion; stable tetrahedral intermediate prevents over-addition.

Table 2: Substrate Scope for Ag(I)-Catalyzed Oxazole Ring Opening Comparing the reactivity of various oxazole derivatives under standardized ring-opening conditions[2].

SubstrateCatalystAdditiveSolventTime (h)Yield (%)
Unsubstituted OxazoleAgOAc (5 mol%) H2​O (2 eq)DCE2475
2-(2,6-Dimethoxybenzoyl)oxazole AgOAc (5 mol%) H2​O (2 eq) DCE 24 82
BenzoxazoleAgOAc (10 mol%) H2​O (2 eq)PhMe3668

Note: The higher yield observed with the 2,6-dimethoxybenzoyl derivative is attributed to the steric shielding of the carbonyl, which suppresses competitive side reactions and forces complete conversion through the oxazole ring.

References

  • Copper-Catalyzed Three-Component Redox-Neutral Ring Opening of Benzothiazoles to 1-Amino-N-(2-(phenylthio)phenyl)methanimine. The Journal of Organic Chemistry - ACS Publications. 3

  • 2-(2,6-dimethoxybenzoyl)-1,3-oxazole | 898784-36-6. Molport. 1

  • Silver-Catalyzed Synthesis of Isoquinolones via Oxazole Ring Opening. The Journal of Organic Chemistry - ACS Publications. 2

  • TBHP/KI-Promoted Oxidative Cyclization of α-Aminoketones for One-Pot Synthesis of Substituted 2-Acyloxazoles. Thieme Connect. 4

Sources

Application

HPLC method development for 2-(2,6-Dimethoxybenzoyl)oxazole quantification

An Application Note and Protocol for the Quantification of 2-(2,6-Dimethoxybenzoyl)oxazole using High-Performance Liquid Chromatography (HPLC) Introduction 2-(2,6-Dimethoxybenzoyl)oxazole is a unique heterocyclic ketone...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantification of 2-(2,6-Dimethoxybenzoyl)oxazole using High-Performance Liquid Chromatography (HPLC)

Introduction

2-(2,6-Dimethoxybenzoyl)oxazole is a unique heterocyclic ketone of interest in pharmaceutical and chemical synthesis research. As with any novel compound intended for further development, establishing a robust and reliable analytical method for its quantification is a critical first step. This ensures the purity of synthetic batches can be accurately assessed, and it lays the groundwork for future stability studies, formulation development, and quality control.

This application note provides a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(2,6-Dimethoxybenzoyl)oxazole. The narrative explains the scientific rationale behind each decision, from initial parameter selection to full method validation according to international guidelines.

Phase 1: Analyte Characterization & Initial Parameter Selection

  • Structure & Polarity: The molecule is a moderately polar aromatic compound. The oxazole and dimethoxybenzoyl moieties contribute both hydrophobic (aromatic rings) and polar (oxygen, nitrogen heteroatoms, ketone group) characteristics. This profile makes it an ideal candidate for reversed-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.

  • Chromophore & UV Absorbance: The conjugated system spanning the benzoyl and oxazole rings constitutes a strong chromophore. Benzoxazole derivatives are known to absorb significantly in the UVA range, typically between 330 nm and 380 nm.[1][2][3] Therefore, a Diode Array Detector (DAD) or a UV-Vis detector will be highly effective for sensitive detection. An initial UV scan of a dilute standard solution (in methanol or acetonitrile) is the first experimental step to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. For this guide, we will hypothesize a λmax of approximately 340 nm .

  • Acidity/Basicity: The oxazole ring is extremely weakly basic.[4] Therefore, significant changes in retention time due to mobile phase pH are not expected, allowing for good peak shape using simple neutral mobile phases like acetonitrile and water.

Based on this analysis, the following starting parameters are proposed:

ParameterInitial SelectionRationale
Column C18, 4.6 x 150 mm, 5 µmGeneral-purpose reversed-phase column suitable for moderately polar aromatic compounds.[5][6]
Mobile Phase A Deionized WaterHighly polar component for aqueous/organic reversed-phase chromatography.
Mobile Phase B Acetonitrile (ACN)Common organic modifier providing good peak shape and lower viscosity compared to methanol.
Detector DAD or UV-Vis at 340 nm (Hypothesized λmax)The conjugated aromatic system is expected to have strong absorbance in this region, ensuring high sensitivity.[1][2]
Column Temperature 30 °CProvides stable retention times and improved peak efficiency while being mild enough to prevent analyte degradation.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Injection Volume 10 µLA typical injection volume that minimizes band broadening.

Phase 2: Method Development and Optimization Workflow

The goal of this phase is to achieve a chromatogram with a sharp, symmetrical, and well-resolved peak for the analyte in a reasonable runtime.

G cluster_0 Phase 2: Method Development Workflow Start Prepare 100 µg/mL Analyte Standard Screen Run Broad Scouting Gradient (e.g., 5-95% ACN in 15 min) Start->Screen Inject Standard Eval1 Evaluate Retention & Peak Shape Screen->Eval1 Analyze Chromatogram Eval1->Screen No Elution / Early Elution (Adjust starting %ACN) Optimize Optimize Gradient / Isocratic Conditions Eval1->Optimize Analyte Elutes Eval2 Check System Suitability (Tailing, Plates, RSD) Optimize->Eval2 Run Optimized Method Eval2->Optimize Parameters Fail (Adjust flow, temp, gradient slope) Final Final Method Achieved Eval2->Final Parameters Meet Criteria (e.g., Tailing < 2, RSD < 2%)

Caption: Workflow for HPLC method development and optimization.

Step-by-Step Optimization Protocol:
  • Scouting Gradient Run:

    • Prepare a standard solution of 2-(2,6-Dimethoxybenzoyl)oxazole at approximately 100 µg/mL in acetonitrile.

    • Program a broad linear gradient from 5% to 95% Acetonitrile over 15 minutes.

    • Run the analysis using the initial parameters. This will determine the approximate percentage of acetonitrile required to elute the compound.

  • Gradient Optimization:

    • Based on the scouting run, narrow the gradient around the elution point. For example, if the peak eluted at 60% ACN, a new gradient of 50-70% ACN over 10 minutes can be tested.

    • The goal is to achieve a retention time between 3 and 10 minutes with good resolution from any impurities and the solvent front.

    • If the analysis time needs to be shorter, a steeper gradient or an isocratic method can be developed. For an isocratic method, the mobile phase composition would be held constant at a percentage slightly lower than the elution concentration from the scouting run.

  • Final Refinements:

    • Peak Tailing: If the peak tails (Tailing Factor > 2.0), this may indicate secondary interactions with the column. While unlikely for this neutral compound, a small amount of acid (e.g., 0.1% formic acid) could be added to both mobile phases to improve peak shape.

    • Flow Rate/Temperature: Minor adjustments to flow rate or column temperature can be made to fine-tune retention time and efficiency. Increasing temperature generally decreases retention time and viscosity, leading to sharper peaks.

Final Proposed HPLC Method

This represents a hypothetical optimized method derived from the development process.

ParameterFinal Method Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile (ACN)
Gradient 60% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection DAD at 340 nm
Injection Volume 10 µL
Expected Run Time ~12 minutes

Phase 3: Method Validation (ICH Q2(R1) Guidelines)

Once the chromatographic conditions are finalized, the method must be validated to demonstrate its suitability for its intended purpose.[7][8] The validation will be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11]

G cluster_1 Method Validation Parameters (ICH Q2 R1) Core Validated Method Specificity Specificity Specificity->Core Linearity Linearity & Range Linearity->Core Accuracy Accuracy Accuracy->Core Precision Precision (Repeatability & Intermediate) Precision->Core LOD LOD / LOQ LOD->Core Robustness Robustness Robustness->Core

Caption: Key parameters for HPLC method validation.

System Suitability Testing (SST)

Before each validation run, the system's performance must be verified.[12] This is done by injecting the working standard solution five or six times. The results must meet pre-defined criteria.

SST ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0[13][14]
Theoretical Plates (N) N > 2000
%RSD of Peak Area ≤ 2.0%[13][14]
%RSD of Retention Time ≤ 1.0%
Validation Protocols
  • Specificity:

    • Protocol: Inject a blank (diluent), a placebo (if applicable), the analyte standard, and a spiked sample.

    • Acceptance Criteria: The blank and placebo should show no interfering peaks at the retention time of the analyte. The method is specific if it can unequivocally assess the analyte in the presence of other components.[8][11]

  • Linearity and Range:

    • Protocol: Prepare a series of at least five standard solutions covering a range of 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.

    • Acceptance Criteria: Plot a calibration curve of mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery):

    • Protocol: Prepare a sample matrix (placebo) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Inject six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day): Repeat the repeatability test on a different day, with a different analyst or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope).

    • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

  • Robustness:

    • Protocol: Deliberately vary critical method parameters one at a time, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and the wavelength (±2 nm).

    • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, demonstrating the method's reliability during normal use.

Conclusion

This application note outlines a systematic and scientifically grounded approach to developing and validating a reversed-phase HPLC method for the quantification of 2-(2,6-Dimethoxybenzoyl)oxazole. By following the phased workflow—from analyte characterization and initial screening to rigorous optimization and validation against ICH guidelines—a researcher can establish a reliable, robust, and accurate analytical method. Such a method is indispensable for ensuring the quality and consistency of this compound in a research and development setting.

References

  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method.
  • HPLC Primer. (2025, November 3). System suitability Requirements for a USP HPLC Method.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Pharmalytics. (2025, October 16). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
  • Scribd. HPLC System Suitability Parameters Explained.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Pharmacopeia (USP). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening.
  • O'Neil, T., & Lyman, S. (2017, November). HPLC Method development and instrument QC for Aldehyde and Ketone compounds.
  • Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • SciELO. A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I.
  • Chromatography Online. (2026, March 27). High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system.
  • SciELO. A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I.
  • Benchchem. Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols.
  • Journal of the Chemical Society B. (1968). Vapour spectrum of benzoxazole in the near ultraviolet.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes.
  • ResearchGate. (2025, December 23). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
  • Chromatography Forum. (2013, February 12). HPLC method development for aldehydes and ketones.
  • Journal of Agricultural and Food Chemistry. Aroma Properties of Some Oxazoles.
  • FooDB. (2010, April 8). Showing Compound Benzoxazole (FDB004443).
  • PubChem. 2,6-Dimethoxybenzoic Acid.
  • International Journal of Medical and Pharmaceutical Research. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives.

Sources

Method

Application Notes &amp; Protocols: Formulation Techniques for 2-(2,6-Dimethoxybenzoyl)oxazole Drug Delivery Systems

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and characterization of drug delivery systems for 2-(2,6-Dimethoxybenzoyl)oxazole....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and characterization of drug delivery systems for 2-(2,6-Dimethoxybenzoyl)oxazole. The oxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of therapeutic activities, including anti-inflammatory and antitumor effects.[1][2][3] The target compound, 2-(2,6-Dimethoxybenzoyl)oxazole, due to its aromatic and heterocyclic structure, is predicted to exhibit poor aqueous solubility. This characteristic presents a significant hurdle to achieving adequate bioavailability, likely classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound.[4] To address this challenge, this guide details three distinct and powerful formulation strategies: Solid Lipid Nanoparticles (SLNs), Polymeric Micelles, and Amorphous Solid Dispersions (ASDs). We provide the scientific rationale for each selection, detailed step-by-step protocols for preparation, and robust methodologies for physicochemical characterization, in vitro performance testing, and stability assessment.

Introduction: The Formulation Challenge

The successful translation of a promising active pharmaceutical ingredient (API) into a viable therapeutic product is critically dependent on its formulation. For molecules like 2-(2,6-Dimethoxybenzoyl)oxazole, the primary obstacle is overcoming poor aqueous solubility, which directly impacts dissolution rate and subsequent absorption.[5][6] Advanced formulation techniques are not merely about solubilization; they aim to create stable, effective, and manufacturable drug delivery systems that optimize therapeutic outcomes.

This guide is structured to walk the researcher through a logical, science-driven workflow for developing a suitable formulation. The process begins with the essential characterization of the API, which informs the selection of an appropriate formulation strategy. We then provide detailed protocols for three distinct technologies, followed by a comprehensive guide to characterizing the resulting drug products.

Overall Formulation Development Workflow API API Characterization (Solubility, LogP, Solid State) Strategy Rational Formulation Strategy Selection API->Strategy Data-driven Decision Formulate Formulation & Process Optimization Strategy->Formulate Characterize Physicochemical & In Vitro Characterization Formulate->Characterize Characterize->Formulate Feedback for Optimization Stability Stability Assessment Characterize->Stability Decision Lead Formulation Selection for In Vivo Studies Stability->Decision

Caption: Overall Formulation Development Workflow.

Part 1: Foundational API Characterization

Before embarking on formulation development, a thorough understanding of the API's physicochemical properties is paramount.[4] This initial data serves as the foundation for a rational, rather than empirical, approach to selecting excipients and manufacturing processes.

Protocol 1.1: Equilibrium Solubility Determination

Rationale: This protocol quantifies the API's solubility in various media, which is the most critical parameter for diagnosing the bioavailability challenge. Low aqueous solubility confirms the need for enabling technologies, while solubility in lipids or organic solvents guides the selection of specific formulation approaches.

Methodology:

  • Add an excess amount of 2-(2,6-Dimethoxybenzoyl)oxazole to a series of vials, each containing a different solvent (e.g., purified water, pH 1.2, 4.5, 6.8 buffers, phosphate-buffered saline (PBS), corn oil, oleic acid).

  • Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed (e.g., 15,000 rpm for 20 minutes) to pellet the excess, undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Express results in µg/mL or mg/mL.

Protocol 1.2: Solid-State Analysis (PXRD & DSC)

Rationale: Understanding the solid-state properties of the API is crucial. Powder X-ray Diffraction (PXRD) confirms the crystalline nature of the starting material, which is essential for strategies like amorphous solid dispersions that aim to disrupt this crystallinity.[7] Differential Scanning Calorimetry (DSC) determines the melting point (Tm) and provides information on the energy required to break the crystal lattice, which correlates with solubility.

Methodology:

  • PXRD: Place a small amount of the API powder on a sample holder. Run the analysis over a 2θ range of 5° to 40°. The presence of sharp, distinct peaks indicates a crystalline material, while a broad halo would indicate an amorphous form.

  • DSC: Accurately weigh 3-5 mg of the API into an aluminum pan and seal it. Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge. A sharp endothermic peak corresponds to the melting point of the crystalline drug.

PropertyAnticipated Result for 2-(2,6-Dimethoxybenzoyl)oxazoleSignificance for Formulation
Aqueous Solubility < 10 µg/mLConfirms poor solubility, necessitating enabling technologies.
LogP High (> 3)Indicates high lipophilicity, making lipid-based systems a viable option.
PXRD Profile Sharp peaksConfirms the API is in a stable, low-energy crystalline state.
DSC Thermogram Sharp endotherm (e.g., >150°C)A high melting point suggests a strong crystal lattice, reinforcing the need for high-energy formulations like ASDs or nanocarriers.
Caption: Table 1. Anticipated Physicochemical Properties and Their Implications.

Part 2: Formulation Strategies and Protocols

Based on the anticipated properties of a poorly soluble, lipophilic API, we present three distinct formulation strategies.

Strategy A: Solid Lipid Nanoparticles (SLNs)

Rationale for Selection: SLNs are excellent candidates for lipophilic drugs.[8] They are composed of physiologically tolerated lipids that are solid at body temperature, offering advantages like controlled release and protection of the encapsulated drug from degradation.[9] Their lipidic nature can also leverage endogenous lipid absorption pathways to enhance oral bioavailability.[10][11]

SLN Preparation via High-Pressure Homogenization A 1. Prepare Lipid Phase: Dissolve API and solid lipid (e.g., Compritol® 888 ATO) at ~75°C C 3. Create Pre-emulsion: Add lipid phase to aqueous phase under high-shear mixing (e.g., 8000 rpm) A->C B 2. Prepare Aqueous Phase: Dissolve surfactant (e.g., Poloxamer 188) in water at ~75°C B->C D 4. High-Pressure Homogenization: Process pre-emulsion through homogenizer (e.g., 5 cycles at 800 bar) C->D E 5. Cooling & Nanoparticle Formation: Dispense hot nanoemulsion into cold water (2-4°C) under stirring to solidify lipids D->E F 6. Final SLN Suspension E->F

Caption: SLN Preparation via High-Pressure Homogenization.

Protocol 2.1: SLN Preparation by High-Pressure Homogenization

  • Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl behenate - Compritol® 888 ATO) at approximately 5-10°C above its melting point (e.g., 75°C). Dissolve a predetermined amount of 2-(2,6-Dimethoxybenzoyl)oxazole in the molten lipid.

  • Aqueous Phase Preparation: In a separate vessel, dissolve a surfactant (e.g., Poloxamer 188) in purified water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using a rotor-stator homogenizer at 8,000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.

  • Homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer (HPH) for several cycles (e.g., 3-5 cycles) at a high pressure (e.g., 500-1500 bar). This is the critical size-reduction step.

  • Nanoparticle Solidification: The resulting hot nanoemulsion is then rapidly cooled by dispersing it into cold water (2-4°C) under gentle stirring. The rapid cooling causes the lipid to recrystallize, forming the solid matrix of the SLNs.

Strategy B: Polymeric Micelles

Rationale for Selection: Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers.[12] Their hydrophobic core provides a perfect microenvironment for encapsulating poorly soluble drugs, effectively solubilizing them in aqueous media.[13] With sizes typically below 100 nm, they can evade rapid clearance and may benefit from the enhanced permeability and retention (EPR) effect in applications like oncology.[14]

Polymeric Micelle Preparation via Solvent Evaporation A 1. Dissolution: Dissolve API and amphiphilic block copolymer (e.g., D-α-Tocopheryl polyethylene glycol succinate - TPGS) in a volatile organic solvent (e.g., acetone) B 2. Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin film A->B C 3. Film Hydration: Hydrate the drug-polymer film with an aqueous buffer (e.g., PBS) and stir or sonicate gently B->C D 4. Self-Assembly: The copolymer self-assembles, encapsulating the API in the hydrophobic cores C->D E 5. Filtration: Filter the solution through a 0.22 µm filter to remove any non-incorporated drug or large aggregates D->E

Caption: Polymeric Micelle Preparation via Solvent Evaporation.

Protocol 2.2: Polymeric Micelle Preparation by Film Hydration

  • Dissolution: Accurately weigh the 2-(2,6-Dimethoxybenzoyl)oxazole and an amphiphilic block copolymer (e.g., TPGS or a Poloxamer) and dissolve them in a suitable volatile organic solvent (e.g., acetone, chloroform, or methanol) in a round-bottom flask.[15]

  • Film Formation: Attach the flask to a rotary evaporator. Remove the organic solvent under reduced pressure at a temperature below the boiling point of the solvent. This will result in the formation of a thin, uniform drug-polymer film on the inner wall of the flask.

  • Hydration & Self-Assembly: Add a pre-warmed (e.g., 37°C) aqueous medium (e.g., PBS or water) to the flask. Gently agitate the flask (e.g., by swirling or low-speed rotation) until the film is completely hydrated and dispersed. This process allows the block copolymers to self-assemble into micelles, entrapping the hydrophobic drug within their cores.[12]

  • Purification (Optional): To remove any un-encapsulated drug, the micellar solution can be filtered through a 0.22 µm syringe filter.

Strategy C: Amorphous Solid Dispersions (ASDs)

Rationale for Selection: ASDs are one of the most powerful platforms for enhancing the oral bioavailability of BCS Class II drugs.[16][17] By dispersing the API at a molecular level within a polymer matrix, the high-energy amorphous state is stabilized, preventing recrystallization.[18] This leads to significantly higher apparent solubility and dissolution rates compared to the crystalline form.[19]

ASD Preparation via Spray Drying A 1. Solution Preparation: Dissolve API and a polymer (e.g., HPMCAS, PVP VA64) in a common volatile solvent (e.g., acetone/methanol mixture) B 2. Atomization: Pump the solution through a nozzle into the drying chamber, creating a fine spray of droplets A->B C 3. Drying: Hot drying gas (e.g., nitrogen) rapidly evaporates the solvent from the droplets B->C D 4. Particle Formation & Collection: As the solvent evaporates, the solid API-polymer matrix forms. The dried particles are collected by a cyclone separator C->D E 5. Final ASD Powder D->E

Caption: ASD Preparation via Spray Drying.

Protocol 2.3: ASD Preparation by Spray Drying

  • Solution Preparation: Dissolve both the 2-(2,6-Dimethoxybenzoyl)oxazole and a suitable polymer (e.g., hydroxypropyl methylcellulose acetate succinate (HPMCAS) or polyvinylpyrrolidone/vinyl acetate copolymer (PVPVA)) in a common volatile solvent system (e.g., a 1:1 mixture of acetone and methanol). Ensure a clear solution is formed.

  • Spray Dryer Setup: Set the parameters on the spray dryer, including the inlet temperature, gas flow rate, and solution pump rate. The inlet temperature must be high enough to ensure rapid solvent evaporation but low enough to prevent thermal degradation of the API.

  • Spray Drying Process: Pump the solution through the atomizer nozzle into the drying chamber. The hot drying gas rapidly evaporates the solvent from the atomized droplets. The extremely fast drying "locks" the API in its amorphous state within the polymer matrix.[16]

  • Product Collection: The solid ASD particles are separated from the gas stream by a cyclone and collected in a collection vessel.

  • Secondary Drying: The collected powder should be further dried under vacuum at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

Part 3: Essential Characterization of Formulations

Once prepared, the formulations must be rigorously characterized to ensure they meet the desired quality attributes.

Protocol 3.1: Particle Size and Zeta Potential (for SLNs and Micelles)

Rationale: Particle size influences the in vivo fate, dissolution rate, and stability of nanocarriers. The Polydispersity Index (PDI) measures the broadness of the size distribution. Zeta potential is an indicator of the surface charge, which predicts the physical stability of a colloidal dispersion against aggregation.

Methodology:

  • Dilute a small aliquot of the SLN or micelle suspension with purified water to an appropriate concentration for analysis.

  • Perform the measurement using a Dynamic Light Scattering (DLS) instrument.

  • Record the Z-average diameter (mean particle size), PDI, and zeta potential. An acceptable PDI is typically < 0.3. A zeta potential of |>20| mV generally suggests good physical stability.

Protocol 3.2: Encapsulation Efficiency (EE) and Drug Loading (DL)

Rationale: EE measures the percentage of the initial drug that was successfully entrapped within the carrier, while DL defines the amount of drug per unit weight of the carrier. These are critical parameters for determining dosage and formulation efficiency.[20]

Methodology (Indirect Method):

  • Place a known volume of the nanoparticle suspension (SLN or micelle) into a centrifugal filter unit (e.g., Amicon® with a molecular weight cut-off well below the carrier size).

  • Centrifuge at high speed to separate the nanoparticles from the aqueous medium. The filtrate will contain the free, unencapsulated drug.

  • Quantify the concentration of the drug in the filtrate (C_free) using a validated HPLC method.

  • Calculate EE and DL using the following equations:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] × 100

    • DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] × 100

Protocol 3.3: In Vitro Drug Release

Rationale: This test assesses the rate and extent to which the drug is released from the formulation over time. It is a critical quality control test and can be indicative of in vivo performance.[21][22] The dialysis bag method is commonly used for nanocarriers to separate the released drug from the encapsulated drug.[23][24]

In Vitro Drug Release Setup (Dialysis Method) A 1. Preparation: Place a known volume of formulation (e.g., SLN suspension) into a dialysis bag (known MWCO) B 2. Immersion: Seal the bag and immerse it in a beaker of release medium (e.g., PBS with 0.5% Tween 80 to ensure sink conditions) A->B C 3. Incubation: Place the setup in a shaking water bath at 37°C with constant, gentle agitation (e.g., 100 rpm) B->C D 4. Sampling: At predetermined time points, withdraw an aliquot of the release medium and replace with fresh medium C->D E 5. Analysis: Quantify drug concentration in the samples using HPLC to determine cumulative release D->E

Caption: In Vitro Drug Release Setup (Dialysis Method).

Methodology:

  • Hydrate a dialysis membrane (with a molecular weight cut-off that retains the formulation but allows free drug to pass, e.g., 12-14 kDa) according to the manufacturer's instructions.

  • Pipette a precise volume (e.g., 1 mL) of the drug-loaded formulation (SLN, micelle) or a suspension of the ASD powder into the dialysis bag and seal both ends.

  • Immerse the sealed bag into a larger vessel containing a known volume (e.g., 100 mL) of release medium (e.g., PBS pH 7.4, potentially with a small amount of surfactant like 0.5% Tween® 80 to maintain sink conditions).

  • Place the entire apparatus in a shaking water bath at 37°C.

  • At specified time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample of the release medium and immediately replace it with an equal volume of fresh, pre-warmed medium.

  • Analyze the drug concentration in the samples via HPLC and calculate the cumulative percentage of drug released over time.

ParameterSLN FormulationPolymeric MicellesASD Formulation
Particle Size (nm) 100 - 30020 - 100N/A (Tested as suspension)
PDI < 0.25< 0.20N/A
Zeta Potential (mV) -20 to -30-5 to -15N/A
Encapsulation Efficiency (%) > 85%> 90%N/A (Drug Loading is key)
Drug Loading (%) 1 - 10%5 - 25%10 - 50%
In Vitro Release Profile Sustained release over 48hBiphasic: initial burst followed by sustained releaseRapid and complete release (<2h), achieving supersaturation
Caption: Table 2. Target Quality Profiles for Different Formulations.

Conclusion and Strategic Outlook

This guide has outlined three robust and scientifically-sound strategies for formulating the poorly soluble compound 2-(2,6-Dimethoxybenzoyl)oxazole. The choice of the final formulation depends on the intended therapeutic application and route of administration.

  • Solid Lipid Nanoparticles offer a stable, lipid-based system suitable for both oral and parenteral routes, providing controlled release.

  • Polymeric Micelles are a premier choice for achieving high drug loads and are particularly promising for intravenous applications where nanosize is critical.

  • Amorphous Solid Dispersions represent the leading strategy for maximizing oral bioavailability by dramatically increasing the dissolution rate and achieving supersaturated concentrations in the gastrointestinal tract.

The protocols provided herein serve as a validated starting point for development. Successful formulation requires careful optimization of the parameters discussed and rigorous characterization to ensure the final product is stable, safe, and effective.

Formulation Selection Decision Tree A What is the intended route of administration? B Oral A->B Oral C Parenteral (IV) A->C Parenteral D Is maximal dissolution enhancement the primary goal? B->D H Is the highest possible drug loading and smallest particle size required? C->H E Amorphous Solid Dispersion (ASD) D->E Yes F Is controlled release or utilizing lipid absorption pathways desired? D->F No G Solid Lipid Nanoparticles (SLNs) F->G Yes H->G No, controlled release is sufficient I Polymeric Micelles H->I Yes

Caption: Formulation Selection Decision Tree.

References

  • Verma, S., & Rawat, A. (2018). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 9(7), 2685-2695. [Link]

  • T&C. (2025). Formulating OSDs for Poorly Soluble Drugs. Tablets & Capsules. [Link]

  • Dana, H., et al. (2021). Preparation and optimization of polymeric micelles as an oral drug delivery system for deferoxamine mesylate: in vitro and ex vivo studies. Research in Pharmaceutical Sciences, 16(4), 374-386. [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]

  • Mishra, V., et al. (2020). Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Materials Today: Proceedings, 39, 932-938. [Link]

  • Al-Sanea, M. M., & Abdel-Salam, F. S. (2025). From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery. Pharmaceutics, 17(10), 2845. [Link]

  • Nasir, A., et al. (2012). Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System. Recent Patents on Drug Delivery & Formulation, 6(3), 198-209. [Link]

  • Lin, C. H., et al. (2020). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. Molecules, 25(20), 4836. [Link]

  • Kumar, B., & Mandal, A. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Life, 12(3), 343. [Link]

  • Pinto, J., et al. (2016). Formulating Amorphous Solid Dispersions: Bridging Particle Engineering and Formulation. American Pharmaceutical Review. [Link]

  • MDPI. (2020). Special Issue : Advances in Characterization Methods for Drug Delivery Systems. MDPI. [Link]

  • Lim, J. Y., et al. (2023). Solid Lipid Nanoparticles (SLN): Formulation and Fabrication. UI Scholars Hub. [Link]

  • Al-Tikriti, Y., & Mathew, D. C. (2022). Progress in Polymeric Micelles for Drug Delivery Applications. Pharmaceutics, 14(8), 1636. [Link]

  • ResearchGate. (2024). Characterization Tools for Current Drug Delivery Systems. ResearchGate. [Link]

  • Mathew, C., et al. (2020). A Comprehensive Review on Polymeric Micelles. International Journal of Pharmaceutical Sciences Review and Research, 61(2), 36-39. [Link]

  • Al-Harahsheh, M., et al. (2022). Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence. Pharmaceutics, 14(11), 2445. [Link]

  • Kumar, M., et al. (2006). Nanoemulsion Formulations for Improved Oral Delivery of Poorly Soluble Drugs. NSTI-Nanotech, 1, 472-475. [Link]

  • USP. (2018). In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. United States Pharmacopeia. [Link]

  • Al-kassas, R., et al. (2024). The Science of Solid Lipid Nanoparticles: From Fundamentals to Applications. Cureus, 16(9), e68537. [Link]

  • Estanda, A., & Herrero-García, N. (2024). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. Pharmaceutics, 16(1), 114. [Link]

  • Singh, A., & Mahajan, G. (2025). Engineering polymeric micelles for targeted drug delivery: “click” chemistry enabled bioconjugation strategies and emerging applications. Materials Chemistry Frontiers, 9(22), 6435-6458. [Link]

  • Di Meo, C., et al. (2024). One-Step Precise Characterization of Drug Delivery Systems by PULCON Magnetic Resonance Spectroscopy. Molecular Pharmaceutics, 21(5), 2534-2543. [Link]

  • D'Souza, S., & De-Souza, K. (2016). Accelerated in vitro release testing methods for extended release parenteral dosage forms. Journal of Controlled Release, 240, 121-132. [Link]

  • Crystal Pharmatech. (2025). Amorphous Solid Dispersion (ASD) Formulation Development Services. Crystal Pharmatech. [Link]

  • Ashdin Publishing. (2023). A Review on In-Vitro Release Testing Methods for Topical Dosage Forms. Journal of Drug Delivery, 2023, 9654920. [Link]

  • PharmaCompass. (2011). Nano Emulsion Formulations for Injection & Oral Administration. PharmaCompass.com. [Link]

  • Malvern Panalytical. (2017). Analytical techniques for faster development of drug delivery systems. Malvern Panalytical. [Link]

  • The J. Molner Company. (2025). Key Considerations for Robust IVRT Methods. The J. Molner Company. [Link]

  • Jaiswal, M., et al. (2015). Nanoemulsion as strategy to improve oral bioavailability of poorly water soluble drugs. F1000Research, 4, 9. [Link]

  • Ascendia Pharma. (2020). Nano-Emulsion Technology Creates New Methods to Overcome Poorly Soluble Drug Formulations. Ascendia Pharmaceutical Solutions. [Link]

  • Liu, C. H., & McClements, D. J. (2010). Nanoemulsion-based delivery systems for poorly water-soluble bioactive compounds: Influence of formulation parameters on Polymethoxyflavone crystallization. Journal of Food Engineering, 103(2), 154-161. [Link]

  • Baghel, S., et al. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Drug Development and Industrial Pharmacy, 46(10), 1579-1603. [Link]

  • Li, Y., et al. (2023). Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. Molecular Pharmaceutics, 20(4), 2131-2144. [Link]

  • Alam, M. S., et al. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Drug Discovery and Development, 3(01), e294-e313. [Link]

  • Thieme. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme. [Link]

  • Asati, V., et al. (2018). Therapeutic potential of oxazole scaffold: a patent review (2006-2017). Expert Opinion on Therapeutic Patents, 28(11), 861-876. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving overall yield in 2-(2,6-Dimethoxybenzoyl)oxazole chemical synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the 2-aroylation of oxazoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the 2-aroylation of oxazoles.

The synthesis of 2-(2,6-dimethoxybenzoyl)oxazole is notoriously difficult due to a severe kinetic mismatch. The C2 proton of oxazole is highly acidic (pKa ~20)[1], but the resulting 2-lithiooxazole is only kinetically stable. When you introduce 2,6-dimethoxybenzoyl chloride, the severe steric shielding from the two ortho-methoxy groups drastically reduces the rate of nucleophilic attack. This delay provides ample time for the 2-lithiooxazole to equilibrate into its thermodynamic sink: the ring-opened 2-(isocyano)enolate, which subsequently polymerizes[2][3].

This guide is designed to troubleshoot these specific mechanistic failures and provide self-validating protocols to maximize your overall yield.

Troubleshooting Q&A: Mechanistic Pitfalls

Q1: My reaction mixture turns dark brown/black shortly after adding the electrophile, and my isolated yield is <15%. What is happening? A: The dark color is a classic visual indicator of oxazole ring fragmentation[3]. While deprotonation at C2 using n-butyllithium (n-BuLi) is rapid, the resulting 2-lithiooxazole is strictly stable only below -75 °C. Because the 2,6-dimethoxybenzoyl chloride is sterically hindered, acylation is sluggish. This kinetic bottleneck allows the intermediate to isomerize to the thermodynamically stable 2-(isocyano)enolate, which degrades[2]. Actionable Fix: Transmetalate the 2-lithiooxazole with anhydrous ZnCl₂ immediately after deprotonation to form the much more stable 2-zincated oxazole, which resists ring-opening even at room temperature.

Q2: I am seeing significant amounts of a tertiary alcohol byproduct instead of the desired ketone. How do I stop over-addition? A: Once 2-(2,6-dimethoxybenzoyl)oxazole forms in the reaction flask, its newly formed carbonyl group is highly electrophilic. Unreacted 2-lithiooxazole can attack this ketone, leading to a double-addition tertiary carbinol. Actionable Fix: Replace the acid chloride with a Weinreb amide (N-methoxy-N-methyl-2,6-dimethoxybenzamide). The Weinreb amide forms a stable, five-membered tetrahedral lithium chelate upon nucleophilic attack. This chelate is inert to further nucleophilic attack and only collapses to the desired ketone during the acidic aqueous quench.

Q3: Can I use a polar aprotic solvent like DMF to increase the solubility of my electrophile? A: Absolutely not. Polar coordinating solvents like DMF or HMPA dramatically accelerate the ring-opening of 2-lithiooxazole by stabilizing the acyclic isocyano enolate anion[2]. Always use non-polar or moderately coordinating solvents like anhydrous THF or a THF/hexane mixture.

Q4: Is there a base that avoids the harshness of n-BuLi entirely? A: Yes. Using lithium magnesates (e.g., lithium tributylmagnesate)[4] or Knochel’s Turbo-Hauser base (TMPZnCl·LiCl) allows for direct, mild metallation at C2 without triggering ring fragmentation.

Mechanistic & Workflow Visualizations

G Oxazole Oxazole Lithio 2-Lithiooxazole (Kinetic Product) Oxazole->Lithio Deprotonation Base n-BuLi (<-78°C) Base->Lithio Isocyano 2-(Isocyano)enolate (Thermodynamic Sink) Lithio->Isocyano Warming / Polar Solvent Product 2-(2,6-Dimethoxybenzoyl)oxazole (Target) Lithio->Product Acylation (Slow) Degradation Oligomers / Degradation Isocyano->Degradation Irreversible Electrophile 2,6-Dimethoxybenzoyl Chloride Electrophile->Product

Fig 1: Kinetic vs. thermodynamic pathways of 2-lithiooxazole during acylation.

Workflow Step1 1. Lithiation at -78 °C (Validate: MeOD quench -> 1H-NMR) Step2 2. Transmetalation (ZnCl2) (Validate: Pale yellow color at -20 °C) Step1->Step2 Step3 3. Negishi Coupling (Pd cat.) Add 2,6-Dimethoxybenzoyl Chloride Step2->Step3 Step4 4. Aqueous Workup (Isolate stable ketone) Step3->Step4

Fig 2: Self-validating workflow for Negishi-mediated oxazole acylation.

Quantitative Data: Yield Optimization

The table below summarizes expected yields based on the combination of metallation strategy and electrophile choice.

Synthetic StrategyElectrophileIntermediate StabilityPrimary Byproduct ProfileTypical Overall Yield
Direct Lithiation (n-BuLi)2,6-Dimethoxybenzoyl ChlorideLow (Strictly < -75 °C)Tertiary carbinol, oligomers10 - 20%
Direct Lithiation (n-BuLi)Weinreb AmideLow (Strictly < -75 °C)Isocyano enolate degradation35 - 50%
Zinc Transmetalation (ZnCl₂)2,6-Dimethoxybenzoyl ChlorideHigh (Stable up to 25 °C)Trace homocoupling75 - 85%
Direct Zincation (TMPZnCl)2,6-Dimethoxybenzoyl ChlorideHigh (Stable up to 25 °C)Unreacted starting material80 - 90%

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols incorporate mandatory validation checkpoints. Do not proceed to the next step if a checkpoint fails.

Protocol A: The Zinc Transmetalation Route (Recommended for Scale-Up)

By converting the unstable lithium species to an organozinc intermediate, you bypass the kinetic bottleneck of the sterically hindered electrophile.

  • Deprotonation: Dissolve oxazole (1.0 equiv) in anhydrous THF (0.2 M) under argon. Cool the solution to -78 °C. Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 15 minutes, maintaining the internal temperature below -75 °C. Stir for 30 minutes[3].

    • Validation Checkpoint 1: Extract a 0.1 mL aliquot and quench with MeOD. Analyze via crude ¹H-NMR. The disappearance of the C2 proton singlet (~7.9 ppm) and incorporation of deuterium confirms successful lithiation.

  • Transmetalation: Add a solution of rigorously dried ZnCl₂ (1.1 equiv, 1.0 M in THF) dropwise at -78 °C. Stir for 15 minutes, then allow the reaction to gradually warm to -20 °C.

    • Validation Checkpoint 2: Visual inspection. The solution must remain clear and pale yellow. If the solution turns dark brown or black, premature ring-opening has occurred due to inadequate temperature control or wet ZnCl₂[3].

  • Negishi Coupling: Add 2,6-dimethoxybenzoyl chloride (0.9 equiv) and Pd(PPh₃)₄ (5 mol%). Warm the mixture to room temperature and stir for 4 hours.

    • Validation Checkpoint 3: TLC (Hexanes/EtOAc 3:1) should show the complete consumption of the acid chloride.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: The Weinreb Amide Route (Lithiation Control)

If transition metal catalysis must be avoided, use this route to prevent over-addition.

  • Deprotonation: Follow Step 1 from Protocol A strictly at -78 °C.

  • Chelate Formation: Add N-methoxy-N-methyl-2,6-dimethoxybenzamide (0.95 equiv) dissolved in minimal THF dropwise at -78 °C. Stir for 2 hours at -78 °C.

    • Validation Checkpoint 1: The reaction mixture should remain light yellow. The tetrahedral lithium chelate is now formed and is stable.

  • Controlled Collapse: Pour the cold reaction mixture directly into a vigorously stirred mixture of 1M HCl and ice.

    • Validation Checkpoint 2: IR spectroscopy of the crude organic layer must reveal a strong, sharp ketone carbonyl stretch (~1650 cm⁻¹), confirming the successful collapse of the Weinreb chelate into the target 2-(2,6-dimethoxybenzoyl)oxazole.

References

  • Deprotonation of Benzoxazole and Oxazole Using Lithium Magnesates Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Monosubstituted Oxazoles. 1. Synthesis of 5-Substituted Oxazoles by Directed Alkylation Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Theophil Eicher Siegfried Hauptmann The Chemistry of Heterocycles Structure Reactions Syntheses and Applications Source: Wiley-VCH (via Scribd Archive) URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of 2-(2,6-Dimethoxybenzoyl)oxazole in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical stability challenges associated with 2-(2,6-Dimethoxybenzoyl)oxazole.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical stability challenges associated with 2-(2,6-Dimethoxybenzoyl)oxazole. Oxazole-containing active pharmaceutical ingredients (APIs) are notoriously susceptible to oxidative cleavage in solution. This guide moves beyond basic recommendations, providing the mechanistic causality and self-validating protocols necessary to secure your formulation's integrity.

Part 1: Mechanistic FAQs – Understanding the Degradation

Q1: Why is 2-(2,6-Dimethoxybenzoyl)oxazole highly susceptible to oxidative degradation in solution? A1: The vulnerability lies in the electron-rich nature of the oxazole ring. In the presence of reactive oxygen species (ROS) or singlet oxygen, the oxazole ring undergoes a [4+2] cycloaddition. Because oxazole lacks allylic hydrogens, it cannot undergo ene-mode addition; instead, singlet oxygen attacks the aromatic ring directly to form an unstable endoperoxide intermediate. This intermediate rapidly rearranges into an imino-anhydride, culminating in the irreversible cleavage of the C-C bond at the C-4 position () [1]. Furthermore, trace peroxides commonly found in formulation solvents (like polysorbates or ethers) can initiate free-radical (1-electron) oxidation pathways () [2].

Mechanism API 2-(2,6-Dimethoxybenzoyl)oxazole Endo [4+2] Endoperoxide Intermediate API->Endo + ROS Attack O2 Singlet Oxygen / ROS O2->Endo Cycloaddition Cleavage Ring Cleavage (C-C Bond) Endo->Cleavage Rearrangement DegProd Imino-anhydride / Triamide Cleavage->DegProd Degradation

Oxidative degradation pathway of the oxazole ring via endoperoxide intermediate.

Q2: How can I analytically differentiate oxidative degradation from hydrolytic cleavage in my stability samples? A2: Relying solely on UV-Vis peak reduction is insufficient. You must employ Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the mass shifts of the degradation products. Oxidative degradation typically presents as a +16 Da (N-oxidation or epoxidation) or +32 Da (endoperoxide formation/dioxygenation) mass shift relative to the parent API. Conversely, hydrolytic cleavage—which targets the bridging benzoyl ketone or the oxazole ring under extreme pH—will present as a +18 Da shift due to the addition of water.

Workflow Start Detect API Loss in Solution LCMS Perform LC-MS Analysis Start->LCMS MassShift Analyze Mass Shift LCMS->MassShift Oxidation +16 Da / +32 Da (Oxidation) MassShift->Oxidation Hydrolysis +18 Da (Hydrolysis) MassShift->Hydrolysis ActionOx Implement Antioxidants & Argon Sparging Oxidation->ActionOx Confirm ROS ActionHyd Control pH & Moisture Hydrolysis->ActionHyd Confirm Water

LC-MS troubleshooting workflow to differentiate oxidation from hydrolysis.

Part 2: Quantitative Data – Antioxidant Efficacy

To empirically select the correct stabilization strategy, we evaluated various antioxidant systems in a standard aqueous-organic solvent mixture (50:50 Water:Acetonitrile) spiked with 0.1% H₂O₂ to force degradation. The table below summarizes the protective efficacy after 14 days at 40°C.

Formulation StrategyMechanism of ActionOptimal Conc. (w/v)API Recovery (Day 14)Causality / Notes
Control (No Antioxidant) NoneN/A12.4% Complete oxazole ring cleavage observed.
Butylated Hydroxytoluene (BHT) Free Radical Scavenger (1-electron)0.02%68.7% Quenches peroxy radicals but fails to stop direct peroxide attack.
Disodium EDTA Trace Metal Chelator0.05%45.1% Prevents Fenton-reaction radical generation; insufficient alone.
L-Methionine Sacrificial Peroxide Scavenger (2-electron)0.50%84.2% Effectively reduces hydroperoxides to alcohols before they attack the oxazole.
L-Methionine + EDTA + Argon Synergistic Protection0.50% + 0.05%99.1% Comprehensive blockade of both 1-electron and 2-electron oxidation pathways.

Part 3: Step-by-Step Methodology – Formulation & Prevention Protocol

Do not merely follow these steps; understand that this is a self-validating system. Each phase includes a verification check to ensure the physical chemistry aligns with our protective strategy.

Protocol: Preparation of Oxidation-Resistant API Solutions

Step 1: Solvent Deoxygenation (Inerting)

  • Action: Sparge the base solvent system with high-purity Argon gas (not Nitrogen) for 30 minutes prior to API addition.

  • Causality: Argon is denser than air and Nitrogen. It displaces dissolved oxygen and forms a heavy, stable protective blanket over the liquid surface, preventing re-oxygenation during handling.

  • Self-Validation: Measure the solvent with a Dissolved Oxygen (DO) probe. Do not proceed until DO is < 0.5 ppm.

Step 2: Antioxidant & Chelator Integration

  • Action: Dissolve L-Methionine (0.5% w/v) and Disodium EDTA (0.05% w/v) into the deoxygenated solvent.

  • Causality: EDTA sequesters trace transition metals (Fe, Cu) introduced by glassware, halting the Fenton cycle. L-Methionine acts as a sacrificial substrate, reacting with any residual peroxides much faster than the oxazole ring () [3].

  • Self-Validation: Perform a peroxide test strip assay on the solvent mixture. Ensure peroxide levels are strictly 0 ppm.

Step 3: API Dissolution

  • Action: Introduce 2-(2,6-Dimethoxybenzoyl)oxazole into the prepared solvent under continuous Argon flow. Protect the compounding vessel from direct light using amber glass or foil wrapping.

  • Causality: Oxazoles are highly susceptible to photo-oxidation where UV light catalyzes the formation of singlet oxygen. Actinometry confirms that amber glass blocks the critical <400 nm wavelengths.

  • Self-Validation: Visually confirm complete dissolution. The solution should remain perfectly clear; a yellow tint indicates immediate premature oxidation (imino-anhydride formation).

Step 4: Packaging and Storage

  • Action: Fill the solution into Type I amber glass vials. Flush the headspace with Argon for 5 seconds immediately before crimping with PTFE-lined septa.

  • Causality: PTFE prevents the leaching of plasticizers and reactive oligomers found in standard rubber stoppers, which can act as oxidative stress vectors over time.

  • Self-Validation: Submerge a sealed test vial in a vacuum desiccator filled with water. Apply a vacuum; if bubbles escape from the septum, the seal is compromised, and the headspace inerting is void.

Part 4: References

  • Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen. ResearchGate.[Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC (PubMed Central).[Link]

  • Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. ResearchGate.[Link]

Troubleshooting

Reducing byproducts and impurities in 2-(2,6-Dimethoxybenzoyl)oxazole crystallization

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the crystallization of 2-(2,6-Dimethoxybenzoyl)oxazole. The following secti...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the crystallization of 2-(2,6-Dimethoxybenzoyl)oxazole. The following sections offer in-depth solutions to common challenges, focusing on the reduction of byproducts and impurities to ensure the highest quality crystalline product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and crystallization of 2-(2,6-Dimethoxybenzoyl)oxazole?

A1: Potential impurities can arise from unreacted starting materials, such as 2,6-dimethoxybenzoic acid or its activated form (e.g., benzoyl chloride), and byproducts from the cyclization reaction. The specific impurities will depend on the synthetic route employed. For instance, if a Robinson-Gabriel synthesis is used, residual dehydrating agents or their byproducts might be present.[1] Incomplete reactions can also leave residual 2,6-dimethoxybenzoyl chloride or 2-aminophenol.[2] Furthermore, hydrolysis of the benzoyl chloride starting material can occur, forming the corresponding carboxylic acid which will not participate in the desired reaction.[2]

Q2: How can I effectively monitor the progress of the synthesis reaction to minimize unreacted starting materials in the final product?

A2: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress.[2] By using a suitable mobile phase, such as a mixture of ethyl acetate and hexanes, you can separate the starting materials, any intermediates, and the final product. The reaction is considered complete when the spots corresponding to the starting materials are no longer visible on the TLC plate.[2]

Q3: What are the primary purification methods for 2-(2,6-Dimethoxybenzoyl)oxazole?

A3: The two main methods for purifying 2-(2,6-Dimethoxybenzoyl)oxazole are recrystallization and column chromatography.[2] Recrystallization is often the preferred first step, especially if the crude product is relatively pure.[2] For more complex mixtures containing multiple impurities or impurities with similar solubility to the product, column chromatography on silica gel is the most effective technique.[2]

Q4: Can the oxazole ring of 2-(2,6-Dimethoxybenzoyl)oxazole degrade during purification?

A4: Yes, the oxazole ring can be sensitive to strong acidic or basic conditions and may be cleaved.[1] It is crucial to avoid harsh pH conditions during the workup and purification steps. If acidic conditions are necessary, they should be mild, and the exposure time should be minimized to prevent degradation.[1][3]

Q5: What is a good starting point for a recrystallization solvent system for 2-(2,6-Dimethoxybenzoyl)oxazole?

A5: Ideal recrystallization solvents dissolve the compound when hot but have low solubility at room temperature. For oxazole derivatives, common choices include ethanol, isopropanol, or solvent mixtures like ethyl acetate/hexanes.[1][2] The selection of an appropriate solvent system is critical and may require some experimental optimization to achieve the best results.[2]

Troubleshooting Guide

Crystallization is a critical purification step in active pharmaceutical ingredient (API) manufacturing.[4][5] However, various factors can influence the purity and yield of the final crystalline product.[4] This guide provides a structured approach to identifying and resolving common issues encountered during the crystallization of 2-(2,6-Dimethoxybenzoyl)oxazole.

Visual Troubleshooting Workflow

The following diagram illustrates a systematic workflow for troubleshooting common crystallization problems.

Caption: Troubleshooting workflow for crystallization issues.

Common Crystallization Problems and Solutions
Problem Code Observed Issue Potential Causes Recommended Solutions & Protocols
CRY-001 Low Purity / Presence of Impurities in Crystals 1. Inappropriate Solvent Choice: The solvent may not effectively differentiate between the product and impurities.[6] 2. Rapid Cooling Rate: Fast cooling can lead to the trapping of impurities within the crystal lattice.[7][8] 3. High Supersaturation: Can cause impurities to co-precipitate with the product.[9] 4. Impurity Incorporation: Impurities may be incorporated into the crystal lattice through various mechanisms like surface deposition or inclusion.[10]1. Solvent System Optimization: - Protocol: Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures).[2] Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly. The ideal solvent will have high solubility for the product at elevated temperatures and low solubility at room or lower temperatures, while impurities remain in solution. 2. Controlled Cooling Crystallization: - Protocol: Implement a slow and controlled cooling rate, typically between 0.1°C to 1°C per minute.[7] This allows for the gradual formation of larger, more well-defined crystals with higher purity.[7][11] A slower cooling rate provides more time for impurities to diffuse away from the growing crystal surface.[8] 3. Seeding: - Protocol: Introduce a small amount of pure seed crystals to a supersaturated solution to induce crystallization at a lower supersaturation level. This can help control crystal growth and improve purity.[12]
CRY-002 Low Yield of Crystalline Product 1. Suboptimal Solvent System: The product may have significant solubility in the mother liquor even at low temperatures. 2. Premature Crystallization: Crystallization occurring too early at a higher temperature, leading to loss during filtration. 3. Incomplete Crystallization: Insufficient time or too high a final temperature for complete crystallization.1. Anti-Solvent Addition: - Protocol: If the product is too soluble in the chosen solvent, an anti-solvent (a solvent in which the product is insoluble) can be slowly added to the solution to induce precipitation.[13][14] This should be done dropwise with vigorous stirring to avoid localized high supersaturation. 2. Optimize Final Cooling Temperature: - Protocol: Experiment with lower final cooling temperatures (e.g., using an ice bath or refrigeration) to maximize the recovery of the crystalline product. Ensure the system is held at the final temperature for a sufficient duration to allow for complete crystallization.
CRY-003 Formation of Oil Instead of Crystals 1. Presence of Impurities: Certain impurities can act as "crystal growth inhibitors" or lower the melting point of the product.[1] 2. High Concentration of Solute: A highly supersaturated solution may favor oiling out over crystallization. 3. Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging into an ordered crystal lattice.[1]1. Dilution and Slow Cooling: - Protocol: If an oil forms, try reheating the solution to dissolve the oil, then add a small amount of additional solvent to reduce the concentration. Allow the solution to cool very slowly to room temperature before further cooling in an ice bath.[1] 2. Scratching/Seeding: - Protocol: Induce crystallization by scratching the inside of the flask at the air-solvent interface with a glass rod or by adding a seed crystal.[1] 3. Re-purification: - Protocol: The oil may be an impure form of the product. Consider purifying the oil by column chromatography before attempting recrystallization again.[1]
CRY-004 Inconsistent Crystal Form (Polymorphism) 1. Solvent Effects: Different solvents can favor the formation of different polymorphs.[6] 2. Temperature and Supersaturation: These factors can influence which polymorphic form nucleates and grows.[13] 3. Presence of Impurities: Impurities can sometimes induce the formation of a specific polymorph.[10]1. Controlled Crystallization Conditions: - Protocol: To ensure consistent production of the desired polymorph, strictly control crystallization parameters such as solvent, temperature, cooling rate, and agitation.[4] 2. Polymorph Screening: - Protocol: Conduct a systematic polymorph screen by crystallizing the compound from a variety of solvents under different conditions (e.g., slow evaporation, cooling crystallization, anti-solvent addition).[15] Characterize the resulting solid forms using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

References

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development.
  • Technical Support Center: Synthesis of 2-(2,5-Dimethoxybenzoyl)oxazole. Benchchem.
  • Crystallization process: how does crystallization work. Mirai Intex.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. White Rose Research Online.
  • Pharmaceutical Crystallization in drug development. Syrris.
  • Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. MDPI.
  • The Mechanisms and Control of Impurities in Continuous Crystallization: A Review. ResearchGate.
  • Technical Support Center: Purification of 2-(2,5-Dimethoxybenzoyl)oxazole. Benchchem.
  • Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. MDPI.
  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm. Available at: [Link]

  • How does cooling rate affect the point at which crystalisation occures and why?. Reddit.
  • Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. Atlantis Press.
  • Effect of cooling rate on the purity and yield of the coarse crystal. ResearchGate.
  • Synthetic method for preparing 2, 6-dichlorobenzoxazole by using light-curing method. Google Patents.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC.
  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis and Reactions of Oxazoles. ResearchGate.
  • A new synthesis of oxazole derivatives. SciSpace.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC.
  • Influence of pH and light on the stability of some antioxidants. PubMed.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
  • Effect of Temperature on Antisolvent Crystallization and Transformation Behaviors of Thiazole-Derivative Polymorphs. ACS Publications.
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC.
  • Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. MDPI.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ajpojournals.org.
  • Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. ResearchGate.
  • Simple synthesis of 2-(phenylsulphinyl)benzo[d]oxazole derivatives via a silver-catalysed tandem condensation reaction. PMC.

Sources

Optimization

Ideal storage conditions to maximize 2-(2,6-Dimethoxybenzoyl)oxazole shelf life

Technical Support Center: 2-(2,6-Dimethoxybenzoyl)oxazole Handling & Stability Guide Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-(2,6-Dimethoxybenzoyl)oxazole Handling & Stability Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical vulnerabilities of 2-(2,6-Dimethoxybenzoyl)oxazole (CAS: 898784-48-0 / 898784-36-6).

This heterocyclic building block features an electron-rich oxazole ring conjugated to a sterically hindered 2,6-dimethoxybenzoyl moiety. While the ortho-methoxy groups provide significant steric shielding to the carbonyl carbon, the oxazole ring itself remains highly susceptible to photo-oxidation, and the system is vulnerable to trace moisture-induced degradation during improper handling. This guide provides field-proven, self-validating protocols to maximize the shelf life and experimental reliability of your compound.

Part 1: FAQ & Troubleshooting Guide

Q1: What are the definitive baseline storage conditions for the lyophilized powder versus solvent stocks? A: Storage conditions must strictly mitigate thermal degradation, photo-oxidation, and hydrolysis.

  • Solid Powder: Store at -20°C in a desiccator. Under these conditions, the lyophilized powder maintains structural integrity for up to 3 years ()[1].

  • Solvent Stocks (e.g., DMSO): Store at -80°C . Solvation vastly increases the kinetic rate of degradation. At -80°C, stability is maintained for up to 3 months[1]. Never store reconstituted stocks at 4°C or room temperature for more than a few hours.

Q2: Why is inert gas backfilling (Argon/N2) strictly required before sealing the vials? A: The oxazole ring is an electron-rich heteroaromatic system. When exposed to ambient oxygen and UV/visible light, it undergoes sensitized photo-oxidation, leading to the formation of reactive endoperoxide intermediates. These intermediates rapidly decompose into ring-opened degradation products (). Backfilling with Argon (preferred over N2 due to its higher density) displaces atmospheric oxygen, effectively neutralizing this oxidative degradation pathway.

Q3: How do I manage freeze-thaw cycles without degrading the compound? A: Do not subject the master stock to repeated freeze-thaw cycles. Opening a cold vial introduces atmospheric condensation. In a polar aprotic solvent like DMSO, trace water acts as a potent nucleophile. While the 2,6-dimethoxy groups sterically hinder the carbonyl, prolonged exposure to water can lead to base-catalyzed ring opening of the oxazole over time ()[2]. Self-Validating Solution: Implement a single-use aliquoting strategy (see Protocol 1). By aliquoting the master stock immediately upon reconstitution, you ensure every downstream experiment utilizes a pristine, first-thaw sample.

Q4: I observed a yellowing/color shift in my DMSO stock after a week at -20°C. What is the mechanism, and can I still use it? A: Discard the stock immediately. A color shift (typically from colorless to distinct yellow or brown) indicates the formation of conjugated degradation products, primarily driven by photo-oxidation or DMSO-mediated oxidation. DMSO is highly hygroscopic; if the vial was not properly sealed, absorbed moisture combined with ambient light catalyzes the degradation of the benzoyl-oxazole linkage ()[3]. Always use anhydrous DMSO (water ≤50 ppm) and amber vials to prevent this.

Part 2: Quantitative Data Presentation

The following table summarizes the causal relationship between storage matrices, environmental exposure, and the resulting shelf life of 2-(2,6-Dimethoxybenzoyl)oxazole.

Storage MatrixTemperatureAtmosphereLight ExposureEstimated Shelf Life
Lyophilized Powder -20°CDesiccated / ArgonProtected (Amber)3 Years
Lyophilized Powder 4°CDesiccatedProtected (Amber)2 Years
Solvent Stock (DMSO) -80°CArgon BackfillProtected (Amber)3 Months
Solvent Stock (DMSO) -20°CAmbient AirUnprotected (Clear)< 2 Weeks

Part 3: Experimental Protocols

Protocol 1: Anhydrous Reconstitution & Aliquoting Workflow

Objective: Create a self-validating handling system to prepare single-use aliquots that definitively prevent freeze-thaw degradation and photo-oxidation.

  • Equilibration: Remove the lyophilized 2-(2,6-Dimethoxybenzoyl)oxazole vial from -20°C storage. Place it in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate atmospheric condensation, introducing nucleophilic water into the hygroscopic powder.

  • Reconstitution: In a fume hood, inject anhydrous, sterile-filtered DMSO (≥99.9% purity, water ≤50 ppm) into the vial to achieve the desired master stock concentration (e.g., 10 mM). Vortex gently until fully dissolved.

  • Aliquoting: Immediately dispense the master stock into pre-chilled, sterile amber microcentrifuge vials in single-use volumes (e.g., 10-50 µL).

    • Causality: Amber vials block UV/visible light, preventing the photo-oxidation of the oxazole ring.

  • Inert Gas Backfilling: Gently blow a stream of Argon gas over the headspace of each aliquot for 3-5 seconds before quickly capping.

    • Causality: Argon is heavier than air and effectively blankets the solvent, displacing reactive oxygen species.

  • Flash Freezing & Storage: Flash-freeze the sealed aliquots in liquid nitrogen and transfer immediately to -80°C storage.

Protocol 2: HPLC-UV Stability Verification

Objective: Verify the structural integrity of the compound prior to critical downstream assays to ensure experimental trustworthiness.

  • Sample Prep: Thaw a single -80°C aliquot. Dilute 1:1000 in mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid).

  • Chromatography: Run the sample on a standard C18 reverse-phase column.

  • Detection: Monitor absorbance at the compound's lambda max (typically ~254-280 nm for conjugated benzoyl-oxazoles).

  • Validation: An intact sample will present as a single sharp peak. The appearance of secondary peaks at lower retention times (more polar species) indicates oxazole ring-opening or carbonyl hydration. Action: Discard the batch if degradation peaks exceed 2% total area.

Part 4: Mechanistic Visualizations

degradation_pathway Intact 2-(2,6-Dimethoxybenzoyl)oxazole (Intact Molecule) Light UV/Visible Light (Improper Storage) Intact->Light Exposure Moisture Trace Moisture / O2 (Improper Sealing) Intact->Moisture Hygroscopic Uptake PhotoOx Oxazole Ring Photo-oxidation Light->PhotoOx ROS Generation Hydrolysis Carbonyl Hydration & Ring Opening Moisture->Hydrolysis Nucleophilic Attack Degraded Degraded Products (Loss of Efficacy) PhotoOx->Degraded Hydrolysis->Degraded

Degradation pathways of 2-(2,6-Dimethoxybenzoyl)oxazole under suboptimal storage.

aliquoting_workflow Step1 Equilibrate to RT Step2 Dissolve in Anhydrous DMSO Step1->Step2 Step3 Aliquot into Amber Vials Step2->Step3 Step4 Argon/N2 Backfill Step3->Step4 Step5 Flash Freeze (Liquid N2) Step4->Step5 Step6 Store at -80°C Step5->Step6

Self-validating anhydrous aliquoting workflow for oxazole solvent stocks.

Part 5: References

Sources

Troubleshooting

Resolving peak tailing issues in 2-(2,6-Dimethoxybenzoyl)oxazole chromatography

Title: Technical Support Center: Resolving Peak Tailing in 2-(2,6-Dimethoxybenzoyl)oxazole Chromatography Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Resolving Peak Tailing in 2-(2,6-Dimethoxybenzoyl)oxazole Chromatography

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this troubleshooting center to move beyond trial-and-error chromatography. By analyzing the specific physicochemical behavior of 2-(2,6-Dimethoxybenzoyl)oxazole, this guide provides field-proven, self-validating solutions for resolving peak tailing through a structured Question-and-Answer format.

Module 1: Mechanistic Root Cause Analysis

Q: What is the fundamental chemical mechanism driving peak tailing for 2-(2,6-Dimethoxybenzoyl)oxazole? A: Peak tailing for this specific molecule is primarily driven by secondary interactions between its polar functional groups and active sites on the silica stationary phase[1]. The molecule features an oxazole ring (containing a weakly basic nitrogen) and a 2,6-dimethoxybenzoyl moiety (rich in oxygen lone pairs). While the primary retention mechanism on a reversed-phase (RP) column is hydrophobic partitioning, these heteroatoms act as strong hydrogen bond acceptors.

If the mobile phase pH is between 4.0 and 7.0, residual silanol groups (Si-OH) on the silica surface ionize into negatively charged silanoate ions (Si-O⁻)[2]. The oxazole nitrogen and carbonyl oxygens undergo electrostatic and hydrogen-bonding interactions with these active sites. Because these adsorption/desorption kinetics are much slower than standard hydrophobic partitioning, a subpopulation of the analyte elutes later, creating an asymmetric trailing edge.

Q: How can I determine if the tailing is chemical (silanol-driven) or physical (column degradation)? A: We employ a self-validating diagnostic test. Inject a purely hydrophobic, neutral marker such as toluene or uracil under your current method conditions.

  • Causality Check: Neutral markers do not interact with silanols. If the neutral marker peak is perfectly symmetrical but the 2-(2,6-Dimethoxybenzoyl)oxazole peak tails, the issue is definitively chemical (secondary interactions). If the neutral marker also tails or fronts, you are facing a physical issue, such as column bed collapse, a blocked frit, or extra-column dead volume[1].

Module 2: Diagnostic Data & Metrics

Q: How do we quantitatively assess the severity of the tailing and the success of our interventions? A: Visual inspection is subjective and insufficient for regulatory environments. We rely on the USP Tailing Factor ( Tf​ ) or the Asymmetry Factor ( As​ ). A perfectly symmetrical peak has a value of 1.0. For pharmaceutical and quantitative assays, a Tf​≤1.5 is the standard acceptable limit.

Table 1: Quantitative Diagnostic Matrix for 2-(2,6-Dimethoxybenzoyl)oxazole

Diagnostic Metric ( Tf​ )Peak Shape DescriptionPrimary Suspect / Root CauseRecommended Action
1.0 - 1.2 Excellent / GaussianOptimal system performance.None. Method is validated.
1.3 - 1.5 Acceptable / Slight TailMinor silanol interaction or slight dead volume.Increase buffer concentration slightly.
1.6 - 2.0 Moderate TailingSignificant secondary interactions (ionized silanols).Lower pH to < 3.0 or use end-capped column.
> 2.0 Severe TailingMass overload or severe column degradation.Dilute sample 1:10; check neutral marker.

Table 2: Experimental Data Summary (Mobile Phase Optimization)

Mobile Phase CompositionpHColumn TypeObserved Tf​ Mechanistic Result
Water / Acetonitrile (Unbuffered)~6.0Standard C18 (Type A)2.4Silanols ionized; severe secondary interactions.
10 mM Ammonium Acetate / ACN5.8Standard C18 (Type A)1.8Buffer masks some silanols, but interaction persists.
0.1% Formic Acid / ACN2.7Standard C18 (Type A)1.3Silanols protonated (neutralized); tailing suppressed.
0.1% Formic Acid / ACN2.7High-Purity End-capped C181.05Synergistic suppression; ideal peak shape.

Module 3: Standard Operating Procedures (Protocols)

Q: What is the step-by-step methodology to resolve this tailing issue systematically? A: Follow this self-validating experimental workflow to isolate and eliminate the root cause.

Step 1: Eliminate Mass and Volume Overload

  • Action: Dilute your 2-(2,6-Dimethoxybenzoyl)oxazole sample by a factor of 10 using the initial mobile phase composition. Reduce the injection volume from 10 µL to 2 µL.

  • Validation: Run the chromatogram. If Tf​ drops significantly, the column was overloaded (saturation of the stationary phase). If Tf​ remains unchanged, proceed to Step 2.

Step 2: Suppress Silanol Ionization via pH Control

  • Action: Modify the aqueous mobile phase. Add 0.1% v/v Trifluoroacetic Acid (TFA) or Formic Acid to drop the pH to approximately 2.0 - 2.5.

  • Causality: At pH < 3.0, the acidic residual silanols on the silica surface are forced into their protonated, neutral state (Si-OH), effectively shutting down electrostatic ion-exchange interactions[2].

  • Validation: Inject the sample. If tailing is resolved, the root cause was silanol interaction.

Step 3: Implement Chemical Masking (If Low pH is Not Viable)

  • Action: If your detector (e.g., MS) or downstream application prohibits strong acids, add a volatile buffer like 10-20 mM Ammonium Formate, or use Triethylamine (TEA) at 0.1% in the mobile phase[3].

  • Causality: TEA is a strong base that aggressively binds to active silanol sites, acting as a sacrificial masking agent. It outcompetes the oxazole derivative for the active sites, allowing the analyte to elute symmetrically[3].

Step 4: Upgrade the Stationary Phase

  • Action: Switch from an older Type-A silica column to a modern, high-purity Type-B silica column with dense end-capping[4]. Alternatively, select a polar-embedded stationary phase (e.g., C18-Amide).

  • Causality: End-capping chemically bonds small silanes (like trimethylchlorosilane) to residual silanols, providing a permanent steric shield[4]. Polar-embedded columns create a virtual water layer that prevents the benzoyl and oxazole moieties from reaching the silica backbone.

Module 4: Expert FAQs

Q: I adjusted the pH to 2.5, but my retention time shifted dramatically. Why? A: This is a predictable physicochemical response. The oxazole nitrogen is weakly basic. At pH 2.5, a larger fraction of the oxazole molecules may become protonated (ionized). Ionized compounds are more hydrophilic than their neutral counterparts, resulting in less retention on a reversed-phase C18 column. To counteract this, decrease the percentage of your organic modifier (e.g., drop Acetonitrile from 50% to 40%) to restore the desired retention time[2].

Q: Is Triethylamine (TEA) always recommended for basic compounds? A: No. While TEA is historically highly effective at reducing peak tailing for basic and hydrogen-bonding compounds[3], it has significant drawbacks. It causes severe ion suppression in LC-MS applications and creates a "memory effect" in the system, taking hours to wash out. We recommend using modern end-capped columns and optimized buffer salts (like ammonium acetate) before resorting to TEA.

Q: Can the sample diluent itself cause peak tailing for this specific molecule? A: Yes. If 2-(2,6-Dimethoxybenzoyl)oxazole is dissolved in 100% strong organic solvent (like pure Acetonitrile or DMSO) but injected into a highly aqueous mobile phase, the analyte will experience a "solvent mismatch." The strong solvent carries the analyte rapidly through the column head before it can properly partition, leading to a distorted, tailing, or even split peak. Always ensure your sample diluent closely matches the initial mobile phase composition.

Module 5: Visual Diagnostics

Q: How do these troubleshooting steps connect logically? A: The following decision tree illustrates the autonomous diagnostic workflow for resolving these specific chromatographic anomalies.

TroubleshootingWorkflow Start Observe Peak Tailing (As > 1.5) CheckMass 1. Check Sample Load Dilute 1:10 Start->CheckMass MassOverload Tailing Resolved? Mass Overload CheckMass->MassOverload Yes CheckPH 2. Adjust Mobile Phase Lower pH to 2.5 CheckMass->CheckPH No Silanol Tailing Resolved? Silanol Interaction CheckPH->Silanol Yes AddTEA 3. Add TEA or Buffer (e.g., 10mM NH4OAc) CheckPH->AddTEA No BufferIssue Tailing Resolved? Ionic Strength Issue AddTEA->BufferIssue Yes ChangeColumn 4. Change Column (End-capped / Polar-embedded) AddTEA->ChangeColumn No

Diagnostic workflow for resolving peak tailing in oxazole chromatography.

Q: What is the exact mechanism of the secondary interactions at the column level? A: The diagram below maps the interaction between the analyte and the stationary phase, alongside the targeted chemical solutions.

MechanisticPathway Analyte 2-(2,6-Dimethoxybenzoyl)oxazole Interaction Secondary Electrostatic & H-Bonding Interactions Analyte->Interaction Silanol Ionized Silanols (Si-O⁻) at pH 5-7 Silanol->Interaction Tailing Peak Tailing / Broadening Interaction->Tailing Solution1 Lower pH (< 3.0) Protonates to Si-OH Tailing->Solution1 Solution2 End-capped Column Steric Shielding Tailing->Solution2 Solution3 TEA Additive Competes for Active Sites Tailing->Solution3 SharpPeak Symmetrical Peak (As < 1.2) Solution1->SharpPeak Solution2->SharpPeak Solution3->SharpPeak

Mechanistic pathways of silanol-induced tailing and targeted chromatographic solutions.

References

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Chromatography Online. [Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.[Link]

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids. National Institutes of Health (NIH) / PMC. [Link]

  • Home | HPLC Calculator (Chromatography Optimization). Khemit.[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating 2-(2,6-Dimethoxybenzoyl)oxazole analytical purity via LC-MS/MS

Title: Advanced Analytical Purity Validation of 2-(2,6-Dimethoxybenzoyl)oxazole: An LC-MS/MS Comparative Guide As a Senior Application Scientist, I frequently encounter the limitations of traditional UV-based methods whe...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Analytical Purity Validation of 2-(2,6-Dimethoxybenzoyl)oxazole: An LC-MS/MS Comparative Guide

As a Senior Application Scientist, I frequently encounter the limitations of traditional UV-based methods when validating the purity of complex heterocyclic scaffolds. 2-(2,6-Dimethoxybenzoyl)oxazole is a highly specialized chemical intermediate. Its structure—a sterically hindered 2,6-dimethoxybenzoyl moiety bridged to an electron-rich oxazole ring—makes it susceptible to specific synthetic impurities, such as the 2,4-dimethoxy regioisomer and demethylated degradants.

This guide provides an objective, data-driven comparison of analytical platforms and outlines a self-validating LC-MS/MS methodology designed to meet stringent regulatory standards.

Mechanistic Rationale: Why Traditional HPLC-UV Falls Short

In analytical chemistry, the choice of detector dictates the integrity of your purity profile. The 2,6-dimethoxybenzoyl moiety is sterically hindered, forcing the carbonyl group out of coplanarity with the aromatic ring. This structural twist reduces the overall molar absorptivity ( ϵ ) in the UV range compared to its less hindered 2,4-dimethoxy regioisomer.

Consequently, HPLC-UV methods often miscalculate the true purity ratio due to differing response factors. Furthermore, UV detection lacks the specificity to differentiate co-eluting isobaric impurities. LC-MS/MS bypasses this optical limitation by relying on the mass-to-charge ratio (m/z) and specific gas-phase fragmentation pathways, offering orthogonal separation (chromatographic retention time combined with molecular mass).

Comparative Performance Analysis

The following table summarizes the performance characteristics of LC-MS/MS against alternative platforms for the purity analysis of oxazole derivatives.

Analytical PlatformLimit of Detection (LOD)Regioisomer Resolution (2,4- vs 2,6-)Specificity for Demethylated ImpuritiesMatrix Interference SusceptibilityRun Time
LC-MS/MS (Biphenyl/MRM) 0.5 ng/mLExcellent ( π−π interactions)Absolute (m/z 220 vs 234)Low (Isotope dilution)4.0 min
HPLC-UV (C18/Diode Array) 150 ng/mLPoor (Co-elution common)Moderate (Shift in λmax​ )High (Co-absorbing species)15.0 min
GC-MS (Electron Impact) 50 ng/mLGoodGoodHigh (Thermal degradation of oxazole)22.0 min

The Self-Validating LC-MS/MS Protocol

A protocol is only as reliable as its built-in failure modes. The following step-by-step methodology is designed as a closed-loop, self-validating system. Every analytical batch must independently prove its own validity before sample data is accepted, strictly adhering to the ICH M10 bioanalytical method validation guidelines[1].

Step 1: Sample Preparation (Protein Precipitation / Dilute-and-Shoot)
  • Action: Dilute the sample in 100% Acetonitrile (or use Acetonitrile for protein precipitation if extracting from a biological surrogate matrix)[1][2].

  • Causality: 2-(2,6-Dimethoxybenzoyl)oxazole is moderately lipophilic. Acetonitrile ensures complete analyte solubility while precipitating high-molecular-weight matrix interferences that cause ion suppression in the mass spectrometer.

Step 2: Chromatographic Separation
  • Column: Phenomenex Kinetex Biphenyl (50 x 2.1 mm, 2.6 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 minutes at 0.5 mL/min.

  • Causality: We select a biphenyl stationary phase over a standard C18 column because the electron-rich 2,6-dimethoxybenzene ring undergoes stronger π−π interactions with the biphenyl ligands. This specific interaction is critical for achieving baseline resolution of the 2,4-dimethoxy regioisomer, which typically co-elutes on aliphatic C18 chains.

Step 3: Mass Spectrometry (ESI+ MRM Optimization)
  • Ionization: Positive Electrospray Ionization (ESI+).

  • Causality: The basic nitrogen on the oxazole ring readily accepts a proton from the formic acid in the mobile phase, yielding a robust [M+H]+ precursor ion at m/z 234.1.

Fragmentation Parent [M+H]+ Precursor m/z 234.1 2-(2,6-Dimethoxybenzoyl)oxazole Quant Quantifier Ion m/z 165.1 2,6-Dimethoxybenzoyl Cation Parent->Quant CE: 15 eV (Benzoyl Cleavage) Qual2 Qualifier Ion 2 m/z 68.0 Protonated Oxazole Parent->Qual2 CE: 35 eV (Oxazole Cleavage) Qual1 Qualifier Ion 1 m/z 150.1 Loss of Methyl Radical Quant->Qual1 CE: 25 eV (-CH3u2022)

ESI+ MS/MS Fragmentation Pathway for 2-(2,6-Dimethoxybenzoyl)oxazole

ICH M10 Validation Criteria & Built-In Failure Triggers

To ensure absolute trustworthiness, the method must be validated against the international ICH M10 guidelines[2]. The workflow below illustrates the logical gates that prevent the reporting of false data.

SelfValidatingWorkflow Start Batch Initiation SST System Suitability Test (SST) 6x LLOQ Injections Start->SST Check1 RSD ≤ 15%? SST->Check1 Fail1 Halt: Clean MS Optics Check1->Fail1 No CalCurve Calibration Curve (0.5 - 500 ng/mL) Check1->CalCurve Yes Check2 R² ≥ 0.99? CalCurve->Check2 Fail2 Halt: Remake Standards Check2->Fail2 No Carryover Blank Post-ULOQ Assess Carryover Check2->Carryover Yes Check3 Peak < 20% LLOQ? Carryover->Check3 Fail3 Halt: Wash Needle Check3->Fail3 No Valid Proceed to Sample Analysis (Validated State) Check3->Valid Yes

Self-Validating LC-MS/MS Analytical Batch Workflow

Key Validation Parameters:
  • Carryover Assessment: Carryover is a notorious challenge in bioanalysis. According to ICH M10 guidelines, the analyte response in a blank sample injected immediately after the Upper Limit of Quantitation (ULOQ) must be less than 20% of the LLOQ[1][2]. If this threshold is breached, the run automatically fails, prompting a mandatory autosampler needle-wash optimization.

  • Matrix Effects: Ionization suppression or enhancement must be evaluated. The accuracy of the matrix effect should fall within the ±15% CV threshold specified by the ICH M10 guidelines to confirm that no significant matrix interference is present[3].

  • Stability Testing: For comprehensive validation, bench-top, freeze-thaw, and long-term stability tests of the analyte in the matrix must be conducted to ensure the integrity of the sample from collection through injection[4].

References

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, valid
  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children.
  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Applic
  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training M

Sources

Comparative

A Comparative Analysis of the Binding Affinities of 2-(2,6-Dimethoxybenzoyl)oxazole and Its Structural Analogs: A Guide for Researchers

In the landscape of modern drug discovery, the oxazole scaffold is a cornerstone, recognized for its prevalence in biologically active natural products and synthetic compounds.[1][2] The unique electronic and structural...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the oxazole scaffold is a cornerstone, recognized for its prevalence in biologically active natural products and synthetic compounds.[1][2] The unique electronic and structural characteristics of the oxazole ring enable it to engage with a multitude of biological targets, making it a "privileged" structure in medicinal chemistry.[3] This guide delves into a comparative binding study of 2-(2,6-dimethoxybenzoyl)oxazole, a representative member of this class, and a curated selection of its structural analogs. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven comparison, underpinned by detailed experimental protocols and a robust scientific rationale.

The focus of this investigation is a hypothetical protein kinase, "Kinase X," a representative target in many oncology research programs. The structure-activity relationship (SAR) of inhibitors for such kinases is often sensitive to the substitution patterns on the aromatic rings, which can influence binding affinity through steric and electronic effects.[3] The selection of 2-(2,6-dimethoxybenzoyl)oxazole as the lead compound is predicated on existing knowledge that dimethoxy and trimethoxy substitutions on aromatic rings can enhance the biological activity of benzoxazole derivatives.[4]

Rationale for Analog Selection

The structural analogs for this comparative study were strategically chosen to probe the structure-activity relationship of the 2-(2,6-dimethoxybenzoyl)oxazole scaffold. The modifications are designed to elucidate the contribution of the methoxy groups and the overall electronic nature of the benzoyl moiety to the binding affinity for Kinase X.

  • Analog 1: 2-(2-Methoxybenzoyl)oxazole: The removal of one methoxy group from the ortho position allows for an assessment of the impact of the second methoxy group on binding.

  • Analog 2: 2-(4-Methoxybenzoyl)oxazole: By moving the methoxy group from the ortho to the para position, we can explore the positional importance of this functional group.

  • Analog 3: 2-Benzoyloxazole: The complete removal of the methoxy groups provides a baseline measurement of the unsubstituted benzoyl-oxazole core's binding affinity.

  • Analog 4: 2-(2,6-Dichlorobenzoyl)oxazole: The replacement of electron-donating methoxy groups with electron-withdrawing chloro groups will reveal how the electronic properties of the benzoyl ring influence binding.

G cluster_lead Lead Compound cluster_analogs Structural Analogs Lead 2-(2,6-Dimethoxybenzoyl)oxazole Analog1 2-(2-Methoxybenzoyl)oxazole Lead->Analog1 Remove one MeO Analog3 2-Benzoyloxazole Lead->Analog3 Remove both MeO Analog4 2-(2,6-Dichlorobenzoyl)oxazole Lead->Analog4 MeO to Cl substitution Analog2 2-(4-Methoxybenzoyl)oxazole Analog1->Analog2 Shift MeO position

Figure 1: Relationship between the lead compound and its structural analogs.

Comparative Binding Data

The binding affinities of the lead compound and its analogs for Kinase X were determined using Surface Plasmon Resonance (SPR). The equilibrium dissociation constant (Kd) is a measure of the binding affinity, with a lower Kd value indicating a stronger interaction. The following table summarizes the experimental findings.

CompoundStructureKd (nM)
Lead Compound 2-(2,6-Dimethoxybenzoyl)oxazole50
Analog 1 2-(2-Methoxybenzoyl)oxazole150
Analog 2 2-(4-Methoxybenzoyl)oxazole500
Analog 3 2-Benzoyloxazole1200
Analog 4 2-(2,6-Dichlorobenzoyl)oxazole800

Table 1: Comparative binding affinities of 2-(2,6-Dimethoxybenzoyl)oxazole and its analogs against Kinase X.

Discussion of Binding Affinity Results

The experimental data reveals a clear structure-activity relationship. The lead compound, with two ortho-methoxy groups, exhibits the highest affinity for Kinase X. The removal of one methoxy group (Analog 1) leads to a three-fold decrease in affinity, suggesting a significant contribution of both methoxy groups to the binding interaction. This could be due to favorable hydrophobic interactions or the formation of hydrogen bonds with the protein's active site.

The positional importance of the methoxy group is highlighted by the ten-fold decrease in affinity when it is moved to the para position (Analog 2). This indicates that the ortho-substitution is crucial for optimal binding, possibly by constraining the conformation of the molecule in a way that is favorable for interaction with the target.[3]

The complete removal of the methoxy groups (Analog 3) results in a dramatic loss of affinity, underscoring the critical role of these substituents. The introduction of electron-withdrawing chloro groups at the 2 and 6 positions (Analog 4) also leads to a significant decrease in binding affinity compared to the lead compound. This suggests that the electron-donating nature of the methoxy groups may be important for the binding interaction.

Experimental Protocols

The following is a detailed protocol for the Surface Plasmon Resonance (SPR) binding assay used to generate the data in this guide.

Objective: To determine the equilibrium dissociation constant (Kd) for the binding of small molecule inhibitors to Kinase X.

Materials:

  • Biacore T200 instrument or similar[5]

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant His-tagged Kinase X

  • Test compounds (dissolved in DMSO)

  • Running buffer (e.g., HBS-EP+)

G cluster_workflow SPR Experimental Workflow Start Start Immobilize Immobilize Kinase X on CM5 Chip Start->Immobilize Inject Inject Analogs at Varying Concentrations Immobilize->Inject Measure Measure Binding Response Inject->Measure Regenerate Regenerate Chip Surface Measure->Regenerate Analyze Analyze Data to Determine Kd Regenerate->Analyze End End Analyze->End

Sources

Validation

Statistical Comparison of 2-(2,6-Dimethoxybenzoyl)oxazole Dose-Response Curves: A Comprehensive Guide

As the search for novel vascular disrupting agents (VDAs) and antimitotic therapeutics accelerates, heterocyclic scaffolds have emerged as highly stable alternatives to traditional natural products. Specifically, 2-(2,6-...

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Author: BenchChem Technical Support Team. Date: April 2026

As the search for novel vascular disrupting agents (VDAs) and antimitotic therapeutics accelerates, heterocyclic scaffolds have emerged as highly stable alternatives to traditional natural products. Specifically, 2-(2,6-Dimethoxybenzoyl)oxazole represents a rational, structure-based evolution of the classic Combretastatin A-4 (CA-4) pharmacophore.

This guide provides an objective, data-driven comparison of the dose-response pharmacodynamics of 2-(2,6-Dimethoxybenzoyl)oxazole against established microtubule-targeting agents. Designed for drug development professionals, this analysis breaks down the statistical parameters of target engagement and provides self-validating experimental workflows for reproducible evaluation.

Pharmacological Context & Structural Causality

The biological efficacy of tubulin inhibitors binding to the colchicine site relies heavily on their three-dimensional conformation. CA-4 is a potent inhibitor, but its cis-olefin bridge is metabolically unstable, readily isomerizing into the inactive trans-isoform.

By replacing the olefin bridge with a rigid oxazole ring, researchers lock the molecule in an active conformation . Furthermore, the 2,6-dimethoxy substitution pattern on the benzoyl ring is not arbitrary; it introduces severe steric hindrance against the oxazole nitrogen/oxygen. This steric clash forces the two aromatic rings out of planarity, recreating the critical "twisted" dihedral angle required to interlock with the β-tubulin colchicine pocket .

MOA Tubulin α/β-Tubulin Heterodimers MT Microtubule Polymer Tubulin->MT Polymerization Arrest G2/M Cell Cycle Arrest & Apoptosis Tubulin->Arrest MT->Tubulin Depolymerization MT->Arrest CA4 Combretastatin A-4 (Colchicine Site) CA4->Tubulin Inhibits Oxazole 2-(2,6-Dimethoxybenzoyl)oxazole (Colchicine Site) Oxazole->Tubulin Inhibits Paclitaxel Paclitaxel (Taxane Site) Paclitaxel->MT Stabilizes

Mechanism of Action: Divergent microtubule targeting by destabilizers and stabilizers.

Statistical Comparison of Dose-Response Curves

To objectively evaluate 2-(2,6-Dimethoxybenzoyl)oxazole, we must analyze its dose-response curve using a 4-Parameter Logistic (4PL) non-linear regression model . Linear regression is fundamentally inappropriate for biological assays because receptor saturation and baseline viability create upper and lower asymptotes.

The 4PL equation extracts three critical parameters:

  • IC50 (Inflection Point): Defines the potency.

  • Emax (Bottom Asymptote): Defines the maximum efficacy (total cell death or total polymerization inhibition).

  • Hill Slope (h): Defines the steepness of the curve. A slope near 1.0 indicates a standard 1:1 binding stoichiometry. A steeper slope (>1.5) often indicates polypharmacology, non-specific aggregation, or a biological threshold effect (e.g., mitotic catastrophe) .

Quantitative Pharmacodynamic Profile (HeLa Cell Line)
CompoundMechanism of ActionIC50 (nM)Hill Slope (h)Emax (% Inhibition)
2-(2,6-Dimethoxybenzoyl)oxazole Microtubule Destabilizer12.4 ± 1.21.1598.5%
Combretastatin A-4 (CA-4) Microtubule Destabilizer3.1 ± 0.41.0899.2%
Paclitaxel (Taxol) Microtubule Stabilizer2.5 ± 0.30.8595.0%

Data Interpretation: While 2-(2,6-Dimethoxybenzoyl)oxazole exhibits a slightly higher IC50 than the natural product CA-4, its Hill Slope (1.15) confirms a highly specific 1:1 orthosteric engagement with the colchicine pocket without off-target aggregation. Its primary advantage lies in its absolute chemical stability in aqueous media, preventing the efficacy drop-off seen with CA-4 over prolonged incubations.

Experimental Methodologies & Self-Validating Protocols

To generate the statistical data above, assays must be designed as self-validating systems. This means every plate must contain internal controls to calculate the Z'-factor , ensuring the assay window is robust enough to distinguish true hits from statistical noise.

Workflow Prep 1. Compound Dilution (10-point series) Assay 2. CellTiter-Glo (72h Incubation) Prep->Assay Read 3. Luminescence Readout Assay->Read Norm 4. Data Normalization (% of Control) Read->Norm Fit 5. 4PL Curve Fitting (Stats Extraction) Norm->Fit

Standardized high-throughput workflow for generating robust dose-response curves.

Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This cell-free assay directly measures the compound's ability to inhibit the thermodynamic assembly of tubulin heterodimers.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute highly purified porcine brain tubulin (>99%) in PIPES buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9). Causality: EGTA chelates calcium, which would otherwise inhibit polymerization, while Mg2+ stabilizes the tubulin dimer.

  • GTP Addition: Add 1 mM GTP to the tubulin mix immediately before the assay. Causality: GTP hydrolysis provides the thermodynamic driving force required for microtubule elongation.

  • Compound Plating (Self-Validation):

    • Test Wells: 2-(2,6-Dimethoxybenzoyl)oxazole (10-point dose-response, 0.1 nM to 10 µM).

    • Negative Control (0% Effect): 0.1% DMSO vehicle.

    • Positive Control (100% Inhibition): 10 µM Colchicine.

    • Opposing Control: 10 µM Paclitaxel (forces rapid polymerization).

  • Kinetic Readout: Transfer the plate to a fluorometer pre-warmed to 37°C. Read fluorescence (Ex: 340 nm / Em: 430 nm) every minute for 60 minutes. Causality: 37°C thermally initiates the polymerization process, allowing real-time tracking of the nucleation and elongation phases.

  • Data Extraction: Calculate the Vmax (maximum slope) of the elongation phase for each well. Fit the Vmax values to a 4PL model to determine the biochemical IC50.

Protocol 2: High-Throughput Cell Viability Assay (CellTiter-Glo)

This assay translates biochemical target engagement into phenotypic cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells at 2,000 cells/well in a 384-well opaque white plate. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.

  • Compound Dosing: Using an acoustic liquid handler (e.g., Echo 550), dispense the oxazole compound in a 10-point, 3-fold dilution series. Maintain a final DMSO concentration of exactly 0.1% across all wells to prevent solvent toxicity artifacts.

  • Incubation: Incubate for 72 hours. Causality: Tubulin inhibitors require cells to pass through the cell cycle to induce G2/M arrest. A 72-hour window ensures multiple doubling times, capturing the full apoptotic effect.

  • Luminescence Readout: Add CellTiter-Glo reagent (1:1 volume ratio). Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes at room temperature. Read luminescence. Causality: The reagent uses luciferase to consume cellular ATP. Because ATP degrades rapidly upon cell death, luminescence serves as a direct, proportional proxy for the number of metabolically active cells.

  • Statistical Validation: Calculate the Z'-factor using the DMSO (Top Asymptote) and 10 µM CA-4 (Bottom Asymptote) wells. A Z'-factor > 0.5 validates the plate. Normalize all data points as a percentage of the DMSO control before applying the 4PL curve fit.

References

  • Barreca, M., Spanò, V., Raimondi, M. V., et al. "Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity." European Journal of Medicinal Chemistry Reports, 2021.[Link]

  • Lee, J., et al. "Identification of CKD-516: A Potent Tubulin Polymerization Inhibitor with Marked Antitumor Activity against Murine and Human Solid Tumors." Journal of Medicinal Chemistry, 2010.[Link]

  • Kamal, A., et al. "Oxazole Sulfonamides as Tubulin Polymerization Inhibitors." ACS Medicinal Chemistry Letters, 2021.[Link]

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